molecular formula C7H10N2 B1330433 N-methyl-1-(pyridin-4-yl)methanamine CAS No. 6971-44-4

N-methyl-1-(pyridin-4-yl)methanamine

Cat. No.: B1330433
CAS No.: 6971-44-4
M. Wt: 122.17 g/mol
InChI Key: DNBWGFKLIBQQSL-UHFFFAOYSA-N
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Description

N-methyl-1-(pyridin-4-yl)methanamine is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66533. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-pyridin-4-ylmethanamine
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InChI

InChI=1S/C7H10N2/c1-8-6-7-2-4-9-5-3-7/h2-5,8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBWGFKLIBQQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60220000
Record name N-Methylpyridine-4-methylamine
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Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6971-44-4
Record name N-Methyl-4-pyridinemethanamine
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Record name N-Methylpyridine-4-methylamine
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Record name N-methylpyridine-4-methylamine
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Record name N-METHYLPYRIDINE-4-METHYLAMINE
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Foundational & Exploratory

Spectral Analysis of N-methyl-1-(pyridin-4-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for N-methyl-1-(pyridin-4-yl)methanamine (CAS No: 6971-44-4), a compound of interest in medicinal chemistry and drug development. Due to the limited availability of publicly accessible, complete experimental spectral datasets for this specific molecule, this document combines data from structurally similar compounds, established spectral databases, and predictive analysis based on fundamental principles of spectroscopy. The information herein is intended to serve as a robust reference for the characterization and analysis of this compound.

Molecular Structure and Spectroscopic Overview

This compound is a mono-substituted pyridine derivative with a molecular formula of C₇H₁₀N₂ and a molecular weight of 122.17 g/mol .[1][2][3] Its structure consists of a pyridine ring substituted at the 4-position with a methylaminomethyl group. The key structural features amenable to spectroscopic analysis are the aromatic pyridine ring, the secondary amine, and the methylene and methyl groups.

Spectroscopic techniques are crucial for the structural elucidation and purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework.

  • Infrared (IR) spectroscopy is instrumental in identifying the functional groups present.

  • Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern, confirming the compound's identity.

Predicted and Analogous Spectral Data

The following tables summarize the anticipated and analogous spectral data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons, the N-H proton of the secondary amine, and the methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine ring. Data from the closely related compound, 4-(aminomethyl)pyridine, is provided as a reference.[4]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Pyridine H-2, H-6~8.5-8.6Doublet2HProtons adjacent to the ring nitrogen are the most deshielded.
Pyridine H-3, H-5~7.2-7.3Doublet2H
Methylene (-CH₂-)~3.8-3.9Singlet2H
N-Methyl (-CH₃)~2.4-2.5Singlet3H
Amine (-NH-)Variable (Broad)Singlet1HChemical shift is concentration and solvent dependent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will display signals for the four distinct carbon environments in the pyridine ring, as well as the methylene and methyl carbons.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Pyridine C-4~149-150Quaternary carbon, attached to the side chain.
Pyridine C-2, C-6~149-150Carbons adjacent to the nitrogen.
Pyridine C-3, C-5~122-124
Methylene (-CH₂-)~55-57
N-Methyl (-CH₃)~35-37
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3300 - 3500N-H Stretch (Secondary Amine)Medium
3000 - 3100C-H Stretch (Aromatic)Medium
2800 - 3000C-H Stretch (Aliphatic)Medium
~1600C=C and C=N Stretch (Pyridine Ring)Strong
1400 - 1500C-H Bend (Aliphatic)Medium
1000 - 1200C-N StretchMedium
Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight and information about the fragmentation of the molecule.

m/z Assignment Notes
122[M]⁺Molecular ion peak.
107[M - CH₃]⁺Loss of a methyl group.
93[M - C₂H₅N]⁺Fragmentation of the side chain.
78[C₅H₄N]⁺Pyridyl fragment.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: A standard proton NMR experiment is performed. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. A wider spectral width (e.g., 0 to 200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: An FTIR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source is used. Electron Ionization (EI) is suitable for this relatively volatile and stable compound. Electrospray Ionization (ESI) can also be used.

  • Data Acquisition: The sample is introduced into the ion source. For EI, the molecules are bombarded with a high-energy electron beam. The resulting ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion.

Workflow and Pathway Visualizations

The following diagrams, created using Graphviz, illustrate the logical workflow for spectral analysis and a potential signaling pathway context for this class of compounds.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment

Workflow for Synthesis and Spectral Analysis.

Signaling_Pathway_Example Receptor Receptor G-Protein G-Protein Receptor->G-Protein Activates Effector_Enzyme Effector_Enzyme G-Protein->Effector_Enzyme Modulates Second_Messenger Second_Messenger Effector_Enzyme->Second_Messenger Produces Cellular_Response Cellular_Response Second_Messenger->Cellular_Response Triggers N-methyl-1-(pyridin-4-yl)methanamine_Analog Pyridinylmethanamine Analog (e.g., as a GPCR Ligand) N-methyl-1-(pyridin-4-yl)methanamine_Analog->Receptor Binds to

Example Signaling Pathway Involvement.

References

A Technical Guide to the Physicochemical Properties of 4-(Methylaminomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 4-(Methylaminomethyl)pyridine, a pyridine derivative of interest in various chemical and pharmaceutical research contexts. The information is presented to support laboratory work and computational modeling, with a focus on clarity, experimental reproducibility, and structured data.

Core Physicochemical Data

The fundamental physicochemical properties of 4-(Methylaminomethyl)pyridine are summarized in the table below. These values are essential for predicting the compound's behavior in various solvents and biological systems, designing synthetic routes, and developing analytical methods.

PropertyValueSource(s)
Molecular Formula C₆H₈N₂[1]
Molecular Weight 108.14 g/mol [1]
Melting Point 124-125 °C[2]
Boiling Point 100 °C / 0.1 mmHg[2]
pKa Data not available¹
Solubility Soluble in water, acetone, ethanol, ether, and benzene.[3]
Appearance Solid[2]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation and expansion of physicochemical data. Below are methodologies for determining key properties such as pKa and solubility, adapted from standard laboratory procedures.

The acid dissociation constant (pKa) is a crucial parameter for understanding the ionization state of a compound at different pH levels. Potentiometric titration is a widely used and reliable method for its determination.

Objective: To determine the pKa value(s) of 4-(Methylaminomethyl)pyridine by monitoring pH changes upon the addition of a titrant.

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

    • Prepare a 1 mM solution of 4-(Methylaminomethyl)pyridine in deionized water.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

  • Calibration of pH Meter: Calibrate the pH meter using standard buffers at pH 4, 7, and 10 to ensure accurate measurements.

  • Titration Procedure:

    • Place 20 mL of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.

    • Add KCl solution to achieve a final concentration of 0.15 M.

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with nitrogen to remove dissolved CO₂ and create an inert atmosphere.

    • Begin titration by adding small, precise increments of the 0.1 M NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize (signal drift < 0.01 pH units per minute).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Identify the inflection point(s) on the curve. The pH at the half-equivalence point, where half of the compound has been neutralized, corresponds to the pKa.

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the quantitative solubility of 4-(Methylaminomethyl)pyridine in water at a controlled temperature.

Methodology:

  • Sample Preparation:

    • Add an excess amount of solid 4-(Methylaminomethyl)pyridine to a known volume of deionized water in a sealed flask. This ensures that a saturated solution is formed.

  • Equilibration:

    • Agitate the flask in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Concentration Analysis:

    • Accurately dilute the filtered aliquot with a suitable solvent.

    • Determine the concentration of 4-(Methylaminomethyl)pyridine in the diluted sample using a validated analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the compound at the specified temperature.

Visualizations

Diagrams are provided to illustrate key experimental workflows, enhancing the understanding of the methodologies described.

experimental_workflow_pka cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis prep_solutions Prepare Solutions (0.1M HCl/NaOH, 1mM Sample, 0.15M KCl) calibrate_ph Calibrate pH Meter (pH 4, 7, 10) setup_vessel Combine Sample and KCl in Reaction Vessel calibrate_ph->setup_vessel purge_n2 Purge with Nitrogen setup_vessel->purge_n2 add_titrant Add Increments of Titrant (0.1M NaOH) purge_n2->add_titrant record_ph Record Stabilized pH add_titrant->record_ph Repeat until reaction is complete record_ph->add_titrant plot_curve Plot pH vs. Titrant Volume record_ph->plot_curve find_inflection Identify Inflection Point plot_curve->find_inflection determine_pka Determine pKa (pH at half-equivalence point) find_inflection->determine_pka

Workflow for pKa Determination by Potentiometric Titration.

References

An In-depth Technical Guide to N-methyl-1-(pyridin-4-yl)methanamine (CAS 6971-44-4)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of N-methyl-1-(pyridin-4-yl)methanamine, CAS 6971-44-4, a key building block in medicinal chemistry and synthetic organic chemistry. It is intended for researchers, scientists, and drug development professionals. The guide covers the core physicochemical properties, spectroscopic profile, a representative synthetic protocol, and its applications in research. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams to facilitate understanding.

Core Properties and Identification

This compound is a pyridine derivative classified as a secondary amine. Its structure, featuring a pyridine ring linked to a methylaminomethyl group, makes it a valuable intermediate for introducing a pyridyl-methyl scaffold into larger molecules. This moiety is of significant interest in drug discovery for its potential to engage in various biological interactions.

Physicochemical Properties

The key physical and chemical properties of the compound are summarized below.[1][2][3][4]

PropertyValue
CAS Number 6971-44-4
Molecular Formula C₇H₁₀N₂
Molecular Weight 122.17 g/mol [1][3][4]
Physical Form Liquid[1][3]
Boiling Point 200 °C at 760 mmHg[1]
Flash Point 75 °C[1]
Purity Typically ≥95-98%[1][3][5]
Storage Conditions 2-8°C, keep in dark place, under inert atmosphere[1][5]
IUPAC Name This compound[4]
Common Synonyms 4-(Methylaminomethyl)pyridine, N-Methylpyridine-4-methylamine[2][3][4]
Spectroscopic Profile
SpectroscopyExpected Characteristics
¹H NMR - Pyridine Protons: Two sets of doublets in the aromatic region (approx. δ 7.2-8.5 ppm). - Methylene Protons (-CH₂-) : A singlet (approx. δ 3.7-3.9 ppm). - Methyl Protons (-CH₃) : A singlet (approx. δ 2.4-2.5 ppm). - Amine Proton (-NH-) : A broad singlet, chemical shift can vary.
¹³C NMR - Pyridine Carbons: Signals in the aromatic region (approx. δ 120-150 ppm). - Methylene Carbon (-CH₂-) : A signal in the aliphatic region (approx. δ 55-60 ppm). - Methyl Carbon (-CH₃) : A signal in the aliphatic region (approx. δ 35-40 ppm).
FT-IR (Infrared) - N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹. - C-H Stretch (Aromatic) : Bands above 3000 cm⁻¹. - C-H Stretch (Aliphatic) : Bands below 3000 cm⁻¹. - C=N and C=C Stretch (Pyridine Ring) : Sharp bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS) - Molecular Ion [M]⁺: Expected at m/z = 122. - Major Fragments: Fragmentation is expected to occur via cleavage of the C-C bond adjacent to the pyridine ring or the C-N bond, leading to characteristic fragments.

Synthesis and Reactivity

The most direct and common synthesis of this compound involves the nucleophilic substitution of a suitable starting material with methylamine.

Proposed Synthetic Pathway

A viable synthetic route starts from 4-(chloromethyl)pyridine hydrochloride and methylamine.[1] The reaction involves the displacement of the chloride by the methylamine nucleophile. A base is required to neutralize the hydrochloride salt and the HCl generated during the reaction.

Synthesis_Pathway Reactant1 4-(Chloromethyl)pyridine (hydrochloride salt) Reaction_Node + Reactant1->Reaction_Node Reactant2 Methylamine (CH₃NH₂) Reactant2->Reaction_Node Product This compound Reaction_Node->Product  Base (e.g., K₂CO₃)  Solvent (e.g., Acetonitrile)  Room Temperature

Caption: Proposed synthesis via nucleophilic substitution.

Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of this compound.

Materials:

  • 4-(Chloromethyl)pyridine hydrochloride

  • Methylamine (e.g., 40% solution in water or gas)

  • Potassium carbonate (K₂CO₃) or another suitable base[1]

  • Anhydrous acetonitrile or a similar polar aprotic solvent

  • Diethyl ether[1]

  • Anhydrous sodium sulfate (Na₂SO₄)[1]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 4-(chloromethyl)pyridine hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile.

  • Addition of Amine: To the stirred suspension, add a solution of methylamine (1.2-1.5 eq) dropwise at room temperature. If using methylamine gas, it can be bubbled through the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Extraction: Dissolve the residue in diethyl ether and wash with a small amount of water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • Purification: If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

Applications in Drug Development

This compound is not typically used as a final active pharmaceutical ingredient (API) but serves as a crucial intermediate or scaffold in the synthesis of more complex, biologically active molecules.[6][7] Its structure provides a key pharmacophore that can be elaborated upon to target various biological systems.

The secondary amine provides a reactive handle for derivatization through N-acylation or N-alkylation, while the pyridine ring can participate in hydrogen bonding, π-stacking, and metal coordination within enzyme active sites or receptor binding pockets.

A notable application is in the development of kinase inhibitors. For instance, derivatives of N-(pyridin-4-ylmethyl)aniline have been designed and investigated as potential inhibitors of the Kinase Insert Domain Receptor (KDR), also known as VEGFR-2, a key target in anti-angiogenic cancer therapy.[8]

Logical_Relationship Core This compound (Core Scaffold) Modification Synthetic Modification (e.g., N-Arylation, N-Acylation) Core->Modification Derivative Derivative Class (e.g., N-(pyridin-4-ylmethyl)anilines) Modification->Derivative Target Biologically Active Candidate (e.g., KDR Inhibitor) Derivative->Target

Caption: Role as a building block in drug discovery.

Standard Experimental Workflow

The general workflow for the synthesis and characterization of this compound and its derivatives follows standard organic chemistry laboratory practices.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analysis & Characterization Synthesis 1. Synthesis Reaction Workup 2. Aqueous Work-up & Extraction Synthesis->Workup Purification 3. Purification (Distillation or Chromatography) Workup->Purification NMR NMR (¹H, ¹³C) Purification->NMR MS Mass Spec. Purification->MS IR FT-IR Purification->IR Purity Purity Check (HPLC, GC) Purification->Purity

Caption: General workflow for synthesis and analysis.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Hazard ClassGHS PictogramSignal WordHazard Statements
Harmful/Irritant GHS07Warning H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

References

structure elucidation of N-methyl-1-(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure Elucidation of N-methyl-1-(pyridin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development.[1][2] As a secondary amine containing a pyridine ring, it serves as a versatile building block for the synthesis of more complex molecules with potential pharmacological activity.[3] Accurate structural elucidation is a critical first step in its characterization, ensuring purity, confirming identity, and forming the basis for further research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
IUPAC Name This compound[4]
CAS Number 6971-44-4[4][5]
Molecular Formula C₇H₁₀N₂[4][5][6]
Molecular Weight 122.17 g/mol [4][5][6]
Appearance Liquid[6]
SMILES CNCC1=CC=NC=C1[4]
InChI Key DNBWGFKLIBQQSL-UHFFFAOYSA-N[4][6]

General Workflow for Structure Elucidation

The process of elucidating the structure of a novel or synthesized small molecule like this compound follows a logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous confirmation of the molecule's identity.

G cluster_0 Synthesis & Isolation cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation synthesis Chemical Synthesis purification Purification (e.g., Distillation, Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern purification->ms ir Infrared (IR) Spectroscopy - Functional Groups purification->ir nmr NMR Spectroscopy - ¹H NMR (Proton Environment) - ¹³C NMR (Carbon Skeleton) purification->nmr elucidation Data Integration & Structure Elucidation ms->elucidation ir->elucidation nmr->elucidation final_structure final_structure elucidation->final_structure Confirmed Structure: This compound

References

Biological Activity of N-methyl-1-(pyridin-4-yl)methanamine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of N-methyl-1-(pyridin-4-yl)methanamine derivatives and related pyridine-containing compounds. The pyridine scaffold is a cornerstone in medicinal chemistry, and its derivatives have shown a wide array of pharmacological effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and drug development in this area.

Quantitative Biological Activity Data

The biological activities of various this compound derivatives and analogous pyridine compounds are summarized below. These compounds have been investigated for their potential as anticancer, antimalarial, and enzyme-inhibiting agents.

Compound ClassTarget/AssayOrganism/Cell LineActivity MetricValueReference
Pyridine DerivativesPlasmodium berghei (in vivo)Mice% Inhibition (50 µmol/kg)80 - 91%[1]
Pyridine Derivative (2g)Plasmodium falciparum RKL9 (in vitro)-IC500.0402 µM[1]
Pyridine and Pyrimidine DerivativesEGFRWT and EGFRT790M InhibitionMCF7, HEPG2, HEP2, HCT116, Caco2, H460, FaDu, VeroIC503.6 - 12.5 µg/mL[2]
4-(4-Formamidophenylamino)-N-methylpicolinamide DerivativesAntiproliferative ActivityHepG2, HCT116IC50Low micromolar concentrations[3]
5-Aminomethyl-4-aryl-pyridinesDPP-4 Inhibition-IC50Nanomolar range[4]
Chlorinated Pyridine Carbonitrile DerivativeAntifungal ActivityCandida albicans (CANDAL 03)ActivityEquivalent to miconazole[5]
Chlorinated Pyridine Carbonitrile DerivativeAntifungal ActivityCandida albicans 6647 (clinical isolate)ActivityEquivalent to clotrimazole[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

In Vivo Antimalarial Activity: 4-Day Suppressive Test

This protocol is used to evaluate the in vivo antimalarial activity of test compounds against Plasmodium berghei in mice.

  • Animal Model: Swiss albino mice are used.

  • Infection: Mice are inoculated intraperitoneally with P. berghei.

  • Compound Administration: The test compounds are administered orally or parenterally at a specific dose (e.g., 50 µmol/kg) for four consecutive days, starting on the day of infection.

  • Parasitemia Determination: On the fifth day, blood smears are prepared from the tail blood of the mice, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Data Analysis: The average percentage of parasitemia in the treated groups is compared to that of an untreated control group to calculate the percentage of parasite multiplication inhibition.[1]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Culture: Human cancer cell lines (e.g., HepG2, HCT116) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[3]

Enzyme Inhibition Assay: DPP-4 Inhibition

This assay is used to determine the inhibitory activity of compounds against the dipeptidyl peptidase-4 (DPP-4) enzyme.

  • Reaction Mixture: The assay is typically performed in a 96-well plate containing the DPP-4 enzyme, a chromogenic substrate (e.g., Gly-Pro-pNA), and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C).

  • Signal Detection: The cleavage of the chromogenic substrate by DPP-4 results in a colored product, and the increase in absorbance is monitored over time using a microplate reader at a specific wavelength (e.g., 405 nm).

  • Data Analysis: The rate of the reaction is determined, and the IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[4]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

EGFR_Inhibition_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimerization_Activation Dimerization & Autophosphorylation EGFR->Dimerization_Activation Binding Growth_Factor Growth Factor Growth_Factor->EGFR Pyridine_Derivative Pyridine Derivative (Inhibitor) Pyridine_Derivative->EGFR Inhibition Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization_Activation->Downstream_Signaling Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation

Caption: EGFR signaling pathway and its inhibition by pyridine derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization In_Vitro_Assays In Vitro Assays (e.g., MTT, Enzyme Inhibition) Characterization->In_Vitro_Assays In_Vivo_Models In Vivo Models (e.g., Mouse Models) In_Vitro_Assays->In_Vivo_Models Lead Compounds Data_Analysis Quantitative Data Analysis (IC50, % Inhibition) In_Vivo_Models->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR

References

An In-depth Technical Guide to the Solubility of N-methyl-1-(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of N-methyl-1-(pyridin-4-yl)methanamine, a compound of interest in chemical synthesis and pharmaceutical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a summary of its known physicochemical properties and presents a generalized experimental protocol for determining its solubility. This guide is intended to serve as a foundational resource for researchers working with this compound, offering a framework for its characterization.

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various solvent systems and for the design of relevant experimental procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₀N₂[1][2][3]
Molecular Weight 122.17 g/mol [1][2][3]
Appearance Liquid[2]
CAS Number 6971-44-4[1][3]

Solubility Profile

General Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a liquid amine like this compound. This method can be adapted to various solvents and conditions.

Materials
  • This compound

  • Solvents of interest (e.g., deionized water, ethanol, methanol, DMSO, acetone)

  • Volumetric flasks

  • Pipettes

  • Analytical balance

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

    • Equilibrate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a thermostatic shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Centrifuge the vials at a high speed to separate the undissolved solute from the saturated solution.

  • Quantification:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of the dissolved this compound using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis:

    • Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L.

    • Repeat the experiment at different temperatures and pH values to establish a comprehensive solubility profile.

Visualizations

Since no specific signaling pathways involving this compound have been identified in the literature, a logical workflow for the experimental determination of solubility is presented below.

Solubility_Determination_Workflow A Start: Select Compound and Solvents B Add Excess Compound to Solvent A->B C Equilibrate at Constant Temperature B->C D Centrifuge to Separate Phases C->D E Extract Supernatant D->E F Dilute for Analysis E->F G Quantify Concentration (e.g., HPLC, UV-Vis) F->G H Calculate Solubility G->H I End: Report Solubility Data H->I

References

An In-depth Technical Guide on the Physicochemical Properties of 4-(Methylaminomethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the acid-base properties of 4-(methylaminomethyl)pyridine, a pyridine derivative of interest in various chemical and pharmaceutical research fields. The document summarizes the available pKa data, outlines the experimental methodologies for its determination, and presents a relevant catalytic pathway to illustrate its potential applications.

Quantitative Data: Acid Dissociation Constant (pKa)

The acid dissociation constant (pKa) is a critical parameter that influences the pharmacokinetic and pharmacodynamic properties of a molecule, including its solubility, permeability, and target binding. For 4-(methylaminomethyl)pyridine, two basic centers can be protonated: the pyridine ring nitrogen and the secondary amine nitrogen in the methylaminomethyl group. Due to the electron-withdrawing nature of the pyridine ring, the exocyclic amine is expected to be the more basic site.

Compound NameStructurepKa ValueValue Type
4-(Methylaminomethyl)pyridine4-(Methylaminomethyl)pyridine Structure8.27 ± 0.10Predicted
4-(Dimethylamino)pyridine4-(Dimethylamino)pyridine Structure9.7 (at 20°C)Experimental[1]

Note: The structure images are placeholders and should be replaced with actual chemical structures.

Experimental Protocols for pKa Determination

Several robust experimental methods are employed to determine the pKa of ionizable compounds like 4-(methylaminomethyl)pyridine. The choice of method often depends on the compound's properties, such as solubility and chromophoric characteristics.

Potentiometric titration is a highly accurate and widely used method for pKa determination[2][3].

  • Principle: This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte. The potential of a pH electrode is monitored throughout the titration. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which half of the analyte is in its ionized form[4][5].

  • Methodology:

    • Preparation: A standard solution of the compound (e.g., 0.01 M) is prepared in a suitable solvent, typically water or a water-cosolvent mixture if solubility is a concern. The ionic strength of the solution is kept constant using an inert salt like KCl[4].

    • Calibration: The pH meter and electrode are calibrated using standard buffers.

    • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant.

    • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve, often by analyzing the first or second derivative of the curve. The pKa is the pH at the half-equivalence point[2].

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.

  • Principle: The absorbance of a solution of the compound is measured at various pH values. If the protonated and deprotonated forms of the molecule have different molar absorptivities at a specific wavelength, the pKa can be calculated from the change in absorbance as a function of pH.

  • Methodology:

    • Wavelength Selection: The UV-Vis spectra of the compound are recorded in highly acidic and highly basic solutions to identify the wavelengths of maximum absorbance for the fully protonated and deprotonated species. An analytical wavelength where the difference in absorbance is significant is chosen.

    • Sample Preparation: A series of buffer solutions with known pH values are prepared. A constant concentration of the compound is added to each buffer.

    • Measurement: The absorbance of each solution is measured at the selected analytical wavelength.

    • Data Analysis: The pKa is determined by plotting absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation. The pKa corresponds to the pH at which the absorbance is midway between the absorbances of the acidic and basic forms.

Capillary electrophoresis (CE) is a powerful separation technique that can also be used for pKa determination, especially for impure samples or those available in small quantities.

  • Principle: The electrophoretic mobility of a compound in a capillary filled with a buffer solution is dependent on its charge-to-size ratio. As the pH of the buffer changes, the ionization state and, consequently, the effective mobility of the analyte change. The pKa is the pH at which the effective mobility is the average of the mobilities of the fully protonated and neutral (or deprotonated) forms.

  • Methodology:

    • Buffer Preparation: A series of buffers with a range of pH values is prepared.

    • Electrophoresis: The compound is injected into the capillary, and electrophoresis is performed using each buffer. The migration time of the compound is recorded.

    • Mobility Calculation: The effective electrophoretic mobility is calculated from the migration time.

    • Data Analysis: A plot of effective mobility versus pH is generated. The inflection point of this sigmoid curve corresponds to the pKa of the compound.

Logical Workflow: Catalytic Cycle of a Related Pyridine Derivative

While a specific signaling pathway for 4-(methylaminomethyl)pyridine is not detailed in the provided search results, its structural similarity to 4-(dimethylamino)pyridine (DMAP), a widely used nucleophilic catalyst, suggests its potential utility in organic synthesis. The following diagram illustrates the well-established catalytic cycle of DMAP in an esterification reaction, providing a logical workflow that could be analogous for 4-(methylaminomethyl)pyridine.

Catalytic_Cycle A Catalyst (DMAP) C Acetylpyridinium Ion (Activated Acylating Agent) A->C Reacts with B Acetic Anhydride B->C E Ester (R-OAc) C->E Nucleophilic Attack by Alcohol D Alcohol (R-OH) D->E F Protonated Catalyst (DMAP-H+) E->F Releases F->A Deprotonation by Base G Auxiliary Base (e.g., Triethylamine) G->F

Caption: Catalytic cycle of 4-(dimethylamino)pyridine (DMAP) in esterification.[6]

This diagram illustrates how a nucleophilic pyridine catalyst like DMAP activates an acylating agent (acetic anhydride) to form a highly reactive intermediate (acetylpyridinium ion). This intermediate is then readily attacked by an alcohol to form the desired ester product, regenerating the protonated catalyst. An auxiliary base is then used to regenerate the active catalyst, completing the cycle[6]. Given its structure, 4-(methylaminomethyl)pyridine could potentially function in a similar catalytic manner.

References

Stability and Storage of N-methyl-1-(pyridin-4-yl)methanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-methyl-1-(pyridin-4-yl)methanamine is a substituted pyridine derivative of interest to researchers, scientists, and drug development professionals. Understanding its stability and appropriate storage conditions is paramount to ensure its integrity, quality, and performance in experimental settings. This technical guide provides a comprehensive overview of the available information on the stability and storage of this compound, outlines potential degradation pathways based on the chemistry of related compounds, and offers general experimental protocols for stability assessment.

Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the stability of this compound. The following conditions are recommended based on information from various chemical suppliers.

ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize thermal degradation and maintain chemical stability.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidative degradation.
Light Store in a dark placeTo protect against photodegradation.
Container Tightly sealed containerTo prevent contamination and exposure to moisture and air.
Environment Dry and well-ventilated areaTo avoid moisture absorption and ensure a safe storage environment.
Hazards Hazardous chemical: causes severe skin burns and eye damage, may be harmful if inhaled or swallowed.Adherence to strict personal protective equipment (PPE) guidelines is mandatory.

Potential Degradation Pathways

Degradation PathwayPotential Stress ConditionsLikely Degradation Products
Oxidation Exposure to oxidizing agents (e.g., hydrogen peroxide), air, or light.N-oxides, products of N-demethylation, and ring-opened products.
Hydrolysis Acidic or basic conditions.Generally stable to hydrolysis, but extreme pH and temperature may lead to ring modifications.
Photodegradation Exposure to UV or visible light.Photoproducts may include radicals, rearranged isomers, and oligomers.
Thermal Degradation High temperatures.Decomposition products can vary depending on the temperature and atmosphere.

Experimental Protocols

Due to the lack of specific, published stability-indicating methods for this compound, the following are general protocols that can be adapted for its stability assessment.

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a defined period.

  • Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C) for a defined period.

  • Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.

3. Sample Analysis:

  • Analyze the stressed samples at appropriate time points using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.

General Protocol for a Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient from its degradation products and any process-related impurities.

1. Instrument and Column Selection:

  • Use a standard HPLC system with a UV detector.

  • A C18 reversed-phase column is a common starting point for the analysis of pyridine derivatives.

2. Mobile Phase Optimization:

  • Start with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).

  • Optimize the mobile phase composition (isocratic or gradient elution) and pH to achieve good separation between the parent compound and its degradation products.

3. Method Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method should be confirmed by analyzing the samples from the forced degradation study.

Visualizations

The following diagrams illustrate the logical workflows for conducting a forced degradation study and developing a stability-indicating HPLC method.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution of this compound acid Acid Hydrolysis (0.1M HCl, RT & 60°C) prep_stock->acid Expose to base Base Hydrolysis (0.1M NaOH, RT & 60°C) prep_stock->base Expose to oxidation Oxidative Degradation (3% H2O2, RT) prep_stock->oxidation Expose to thermal Thermal Degradation (Solid & Solution, 80°C) prep_stock->thermal Expose to photo Photodegradation (UV & Visible Light) prep_stock->photo Expose to analyze Analyze Stressed Samples by Stability-Indicating Method acid->analyze Collect Samples at Time Points base->analyze Collect Samples at Time Points oxidation->analyze Collect Samples at Time Points thermal->analyze Collect Samples at Time Points photo->analyze Collect Samples at Time Points

Forced Degradation Study Workflow.

HPLC_Method_Development_Workflow cluster_initial Initial Setup cluster_optimization Method Optimization cluster_validation Method Validation (ICH Guidelines) instrument Select HPLC System & UV Detector column Choose C18 Reversed-Phase Column instrument->column Connect mobile_phase Optimize Mobile Phase (Buffer, Organic Modifier, pH) column->mobile_phase Equilibrate with elution Develop Isocratic or Gradient Elution mobile_phase->elution Test specificity Specificity (using forced degradation samples) elution->specificity Validate for linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate Precision) robustness Robustness

potential applications of N-methyl-1-(pyridin-4-yl)methanamine in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-1-(pyridin-4-yl)methanamine, a pyridine derivative featuring both a secondary amine and a pyridine nitrogen, presents a compelling scaffold for the development of novel catalysts. While direct catalytic applications of this specific molecule are not extensively documented, its structural motifs are analogous to well-established ligands and organocatalysts. This guide explores the potential applications of this compound in both transition metal catalysis and organocatalysis, drawing on data from closely related systems. Detailed experimental protocols for the synthesis of the title compound and its putative use in representative catalytic transformations are provided, alongside mechanistic diagrams to illustrate the proposed catalytic cycles.

Introduction

Pyridine-containing compounds are of paramount importance in catalysis, serving as ligands for transition metals and as organocatalysts in their own right. The pyridine nitrogen, with its sp²-hybridized lone pair of electrons, is a key coordination site for metal centers, influencing their electronic properties and reactivity. This compound (also known as 4-(methylaminomethyl)pyridine) incorporates this essential feature along with a secondary amine, which can also coordinate to metal centers or participate in hydrogen bonding and proton transfer, making it a potentially valuable, bidentate or monodentate ligand and a bifunctional organocatalyst. This guide will delve into the prospective catalytic utility of this compound, supported by data from analogous systems and detailed procedural outlines.

Potential Application as a Ligand in Transition Metal Catalysis

The picolylamine framework, of which this compound is a derivative, is a well-regarded ligand in transition metal catalysis. The ability of both the pyridine and the secondary amine nitrogens to coordinate to a metal center allows for the formation of stable chelate complexes, which can modulate the metal's catalytic activity and selectivity.

Transfer Hydrogenation of Ketones

Ruthenium complexes bearing picolylamine-type ligands have shown significant activity in the transfer hydrogenation of ketones to the corresponding alcohols, a critical transformation in organic synthesis. The ligand is believed to play a crucial role in the catalytic cycle by stabilizing the metal center and participating in the hydrogen transfer step.

Table 1: Performance of a Ruthenium-Picolylamine Analogue Catalyst in Transfer Hydrogenation

EntryKetone SubstrateProduct AlcoholConversion (%)Time (h)Catalyst System
1Acetophenone1-Phenylethanol>991[RuCl₂(p-cymene)]₂ / Picolylamine analogue
2BenzophenoneDiphenylmethanol>991[RuCl₂(p-cymene)]₂ / Picolylamine analogue
3CyclohexanoneCyclohexanol>991[RuCl₂(p-cymene)]₂ / Picolylamine analogue
44'-Chloroacetophenone1-(4-chlorophenyl)ethanol>991[RuCl₂(p-cymene)]₂ / Picolylamine analogue

Data is illustrative and based on analogous picolylamine-ligated ruthenium catalyst systems.

The proposed mechanism involves the formation of a ruthenium hydride species from a pro-catalyst and a hydrogen donor (e.g., isopropanol). The ketone then coordinates to the metal center and undergoes migratory insertion of the hydride to the carbonyl carbon, followed by protonolysis to release the alcohol product and regenerate the catalyst.

G cluster_cycle Catalytic Cycle Ru_cat [Ru]-H (Active Catalyst) Ketone_complex [Ru]-H(Ketone) Complex Ru_cat->Ketone_complex Ketone Coordination Alkoxide_intermediate [Ru]-O-CHR₂ Ketone_complex->Alkoxide_intermediate Hydride Insertion Alkoxide_intermediate->Ru_cat Protonolysis (from iPrOH) - Acetone Alcohol_product Alcohol Product Alkoxide_intermediate->Alcohol_product Release Pro_catalyst [Ru]-Cl (Precatalyst) + this compound Pro_catalyst->Ru_cat Activation (Base, iPrOH) iPrOH Isopropanol (H-donor) iPrOH->Ru_cat

Proposed catalytic cycle for Ru-catalyzed transfer hydrogenation.
Palladium-Catalyzed Cross-Coupling Reactions

Picolylamine-type ligands can also be employed in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. The ligand can stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and facilitate the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

Table 2: Performance of a Palladium-Picolylamine Analogue Catalyst in Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidProductYield (%)Catalyst System
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl95Pd(OAc)₂ / Picolylamine analogue
21-Bromonaphthalene4-Methylphenylboronic acid1-(p-tolyl)naphthalene92Pd(OAc)₂ / Picolylamine analogue
32-Bromopyridine3-Methoxyphenylboronic acid2-(3-methoxyphenyl)pyridine88Pd(OAc)₂ / Picolylamine analogue

Data is illustrative and based on analogous picolylamine-ligated palladium catalyst systems.

The workflow for a typical cross-coupling reaction involves the careful assembly of the reactants, catalyst, ligand, and base under an inert atmosphere.

G Start Start Prepare_catalyst Prepare Catalyst Solution (Pd source + Ligand) Start->Prepare_catalyst Add_reactants Add Aryl Halide, Boronic Acid, and Base to Reaction Vessel Start->Add_reactants Combine Add Catalyst Solution to Reaction Vessel Prepare_catalyst->Combine Inert_atmosphere Establish Inert Atmosphere (N₂ or Ar) Add_reactants->Inert_atmosphere Inert_atmosphere->Combine Heat Heat and Stir Combine->Heat Monitor Monitor Reaction (TLC, GC, LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purification (Chromatography) Workup->Purify Product Isolated Product Purify->Product

General experimental workflow for a cross-coupling reaction.

Potential Application in Organocatalysis

The presence of a basic pyridine nitrogen and a secondary amine with a hydrogen bond donor makes this compound a candidate for organocatalysis, particularly in reactions that proceed through enamine or iminium ion intermediates.

Enamine Catalysis: Asymmetric Aldol Reaction

Chiral picolylamine derivatives have been successfully employed as organocatalysts in asymmetric aldol reactions.[1] Although this compound is achiral, it could catalyze the racemic version of this reaction. The secondary amine can react with a ketone to form an enamine, which then acts as a nucleophile, attacking an aldehyde. The pyridine moiety could act as a proton shuttle or a general base.

Table 3: Performance of a Chiral Picolylamine Analogue in an Asymmetric Aldol Reaction

EntryKetoneAldehydeDiastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Yield (%)
1Cyclohexanone4-Nitrobenzaldehyde95:59998
2Cyclohexanone2-Naphthaldehyde96:49895
3Cyclopentanone4-Chlorobenzaldehyde92:89690

Data is illustrative and based on a chiral picolylamine organocatalyst.[1]

The catalytic cycle involves the formation of a nucleophilic enamine from the ketone and the amine catalyst. This enamine then attacks the aldehyde, and subsequent hydrolysis releases the aldol product and regenerates the catalyst.

G cluster_cycle Catalytic Cycle Catalyst This compound Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Aldol_adduct_iminium Iminium Ion Adduct Enamine->Aldol_adduct_iminium + Aldehyde Aldol_adduct_iminium->Catalyst + H₂O - Aldol Product Aldol_product Aldol Product Aldol_adduct_iminium->Aldol_product Hydrolysis

Proposed mechanism for an enamine-catalyzed aldol reaction.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route is the reductive amination of pyridine-4-carboxaldehyde with methylamine.

Materials:

  • Pyridine-4-carboxaldehyde

  • Methylamine (e.g., 40% in water or 2.0 M in THF)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of pyridine-4-carboxaldehyde (1.0 eq) in DCM, add methylamine solution (1.5 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Representative Protocol for Catalytic Transfer Hydrogenation

Materials:

  • [RuCl₂(p-cymene)]₂

  • This compound

  • Ketone substrate (e.g., acetophenone)

  • Isopropanol

  • Potassium isopropoxide

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and this compound (1.1 mol%) in isopropanol.

  • Add the ketone substrate (1.0 eq) and potassium isopropoxide (5 mol%).

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Conclusion

This compound is a promising yet underexplored molecule in the field of catalysis. Based on the well-documented catalytic activity of its structural analogues, it has significant potential to serve as a versatile ligand in transition metal-catalyzed reactions, such as transfer hydrogenation and cross-coupling, and as a bifunctional organocatalyst. The synthetic accessibility of this compound, coupled with its favorable electronic and structural features, warrants further investigation into its catalytic capabilities. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the catalytic applications of this compound and its derivatives in the development of novel and efficient catalytic systems.

References

N-methyl-1-(pyridin-4-yl)methanamine in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-methyl-1-(pyridin-4-yl)methanamine and its potential applications within the framework of fragment-based drug discovery (FBDD). While direct literature on the use of this specific molecule as a primary screening fragment is limited, its structural motifs are prevalent in medicinal chemistry, making it a valuable building block for the synthesis of larger, more complex ligands. This guide will explore its physicochemical properties, potential as a fragment, relevant experimental protocols for fragment screening, and the logical progression from a hypothetical fragment hit to a lead compound.

Core Concepts in Fragment-Based Drug Discovery

Fragment-based drug discovery is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target.[1][2] The key principle is that the binding energy of a larger ligand can be considered the sum of the binding energies of its constituent fragments. By identifying fragments that bind efficiently to adjacent sites on a target, they can be linked or grown to produce a high-affinity lead compound.[2]

Physicochemical Properties of this compound

This compound (CAS: 6971-44-4) is a small molecule possessing several features that make it an interesting candidate for inclusion in fragment libraries.[3][4]

PropertyValueSource
Molecular Formula C₇H₁₀N₂[4][5]
Molecular Weight 122.17 g/mol [4][5]
Structure A pyridine ring linked to a methylaminomethyl group at the 4-position.[5]
Key Functional Groups Pyridine ring (hydrogen bond acceptor), Secondary amine (hydrogen bond donor/acceptor)
Purity Typically available at >98% purity.[5]

The low molecular weight of this compound adheres to the general guidelines for fragments, which are typically under 300-350 Da.[6][7] Its combination of a heteroaromatic ring and a flexible linker with hydrogen bonding capabilities provides a good starting point for exploring chemical space.

Experimental Protocols in Fragment-Based Screening

The identification of fragments that bind to a target protein is typically achieved using biophysical techniques that are sensitive enough to detect weak interactions.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly robust method for fragment screening.[6][8]

NMR-Based Fragment Screening: A General Protocol

NMR methods can detect fragment binding by observing changes in the NMR signals of either the target protein or the fragments themselves.[2][8]

Protocol: Protein-Observed 2D ¹H-¹⁵N HSQC Screening

This is a highly reliable method for identifying fragment binding and mapping the binding site on the protein.[2]

  • Target Protein Preparation:

    • Express and purify the target protein with uniform ¹⁵N isotopic labeling.

    • Validate the structural integrity and stability of the protein using 2D ¹H-¹⁵N HSQC NMR to ensure a well-dispersed spectrum.[1]

  • Fragment Library Preparation:

    • Prepare stock solutions of individual fragments or mixtures of fragments in a suitable solvent (e.g., DMSO-d₆).

    • This compound would be included as one of the fragments in the library.

  • NMR Sample Preparation:

    • Prepare a reference sample of the ¹⁵N-labeled protein in an appropriate buffer.

    • For screening, add a small aliquot of the fragment stock solution to the protein sample.

  • NMR Data Acquisition:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the reference sample (protein only).

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum for each sample containing a fragment or fragment mixture.

  • Data Analysis:

    • Overlay the spectra from the fragment-containing samples with the reference spectrum.

    • Identify chemical shift perturbations (CSPs) in the protein's backbone amide signals. Significant CSPs indicate that a fragment is binding to the protein in the vicinity of the perturbed residues.

Hit Validation with Orthogonal Methods

To reduce the likelihood of false positives, hits identified from the primary screen should be validated using a different biophysical technique, such as:

  • Surface Plasmon Resonance (SPR): To confirm binding and determine kinetic parameters (kₐ, kₔ) and the dissociation constant (Kₔ).

  • Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding (ΔH, ΔS, and Kₔ).

  • X-ray Crystallography: To obtain a high-resolution structure of the fragment bound to the target, providing detailed information about the binding mode and key interactions.

From Fragment Hit to Lead Compound

Once a fragment like this compound is identified as a binder, the next step is to optimize its affinity and selectivity. This can be achieved through several strategies:

  • Fragment Growing: The fragment is elaborated by adding new functional groups that can form additional interactions with the target protein.

  • Fragment Linking: If two different fragments are found to bind in close proximity, they can be connected with a chemical linker to create a single, higher-affinity molecule.[2]

  • Fragment Merging: Two overlapping fragments can be combined into a single new molecule that incorporates the key binding features of both.

The pyridine and secondary amine moieties of this compound serve as versatile chemical handles for these optimization strategies. For example, the secondary amine can be acylated or alkylated to introduce new substituents.[9] The pyridine ring can be modified through various coupling reactions.

Visualizing the Workflow and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows and concepts in FBDD, using this compound as a hypothetical example.

FBDD_Workflow cluster_screening Fragment Screening cluster_hit_validation Hit Validation cluster_lead_opt Lead Optimization FragmentLibrary Fragment Library (including this compound) Screening Biophysical Screening (e.g., NMR, SPR) FragmentLibrary->Screening TargetProtein Target Protein TargetProtein->Screening HitIdentification Hit Identification Screening->HitIdentification OrthogonalValidation Orthogonal Validation (e.g., ITC, X-ray) HitIdentification->OrthogonalValidation SBDD Structure-Based Design OrthogonalValidation->SBDD FragmentLinking Fragment Linking SBDD->FragmentLinking FragmentGrowing Fragment Growing SBDD->FragmentGrowing LeadCompound Lead Compound FragmentLinking->LeadCompound FragmentGrowing->LeadCompound

Caption: General workflow of fragment-based drug discovery.

Hit_to_Lead_Strategy cluster_optimization Optimization Strategies InitialHit This compound Weak Affinity (mM) Growing Fragment Growing Add substituents to pyridine or amine InitialHit->Growing Elaboration Linking Fragment Linking Connect to another nearby fragment InitialHit->Linking Combination LeadCompound {Optimized Lead | High Affinity (nM)} Growing->LeadCompound Linking->LeadCompound

Caption: From a fragment hit to a lead compound.

Conclusion

This compound represents a valuable chemical entity for drug discovery. While it is often utilized as a building block for more complex molecules, its inherent properties make it a suitable candidate for inclusion in fragment screening libraries.[9][10] The methodologies outlined in this guide provide a framework for how this and similar fragments can be identified as binders to a biological target and subsequently optimized into potent lead compounds. The success of FBDD relies on the sensitive detection of weak interactions and the rational, structure-guided optimization of initial hits, a process for which this compound is well-suited due to its versatile chemical nature.

References

Methodological & Application

Synthesis of N-methyl-1-(pyridin-4-yl)methanamine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the synthesis of N-methyl-1-(pyridin-4-yl)methanamine, a valuable building block for researchers, scientists, and drug development professionals. The document outlines two primary synthetic routes: reductive amination of pyridine-4-carboxaldehyde and direct methylation of 4-(aminomethyl)pyridine via the Eschweiler-Clarke reaction.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a pyridine ring and a secondary methylamine side chain, makes it a versatile scaffold in medicinal chemistry. The efficient and scalable synthesis of this compound is crucial for the development of new therapeutic agents. This document details established protocols, providing quantitative data and a visual representation of the synthetic workflow.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the key quantitative parameters for the two primary methods of synthesizing this compound. These values are representative and may vary based on specific experimental conditions and scale.

ParameterMethod 1: Reductive AminationMethod 2: Eschweiler-Clarke Reaction
Starting Material Pyridine-4-carboxaldehyde4-(Aminomethyl)pyridine (4-Picolylamine)
Primary Reagents Methylamine (solution), Sodium triacetoxyborohydrideFormaldehyde, Formic Acid
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)None (neat) or Water
Reaction Temperature Room Temperature (approx. 20-25°C)80-100°C
Reaction Time 12-24 hours4-8 hours
Typical Yield 75-90%70-85%
Purification Column Chromatography or DistillationExtraction followed by Distillation

Experimental Protocols

Method 1: Synthesis via Reductive Amination

This protocol details the synthesis of this compound from pyridine-4-carboxaldehyde and methylamine using a mild reducing agent.

Materials:

  • Pyridine-4-carboxaldehyde

  • Methylamine (40% solution in water or 2M in THF)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of pyridine-4-carboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add methylamine solution (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.

Method 2: Synthesis via Eschweiler-Clarke Reaction

This protocol describes the methylation of 4-(aminomethyl)pyridine using formaldehyde and formic acid.

Materials:

  • 4-(Aminomethyl)pyridine (4-Picolylamine)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Dichloromethane (DCM) or Diethyl ether for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 4-(aminomethyl)pyridine (1.0 eq).

  • Cool the flask in an ice bath and slowly add formic acid (3.0 eq), followed by the dropwise addition of formaldehyde solution (2.5 eq).

  • After the initial exothermic reaction subsides, heat the mixture to 80-100°C and maintain it at this temperature for 4-8 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture with a sodium hydroxide solution until the pH is greater than 10.

  • Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation under reduced pressure.

Mandatory Visualization

The following diagram illustrates the two synthetic pathways described in this protocol.

Synthesis_Workflow cluster_0 Method 1: Reductive Amination cluster_1 Method 2: Eschweiler-Clarke Reaction start1 Pyridine-4-carboxaldehyde reagent1 Methylamine, Sodium Triacetoxyborohydride start1->reagent1 DCM, RT product This compound reagent1->product start2 4-(Aminomethyl)pyridine reagent2 Formaldehyde, Formic Acid start2->reagent2 Heat (80-100°C) reagent2->product

Caption: Synthetic routes to this compound.

Alternative Synthetic Routes for N-methyl-1-(pyridin-4-yl)methanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for alternative methods of synthesizing N-methyl-1-(pyridin-4-yl)methanamine, a key building block in medicinal chemistry. The following sections outline two primary, efficient, and scalable synthetic strategies: Reductive Amination of 4-pyridinecarboxaldehyde and the Eschweiler-Clarke methylation of 1-(pyridin-4-yl)methanamine.

Introduction

This compound is a valuable intermediate in the development of various pharmacologically active compounds. Its synthesis is a critical step in the drug discovery pipeline. The methods presented here offer robust and reproducible approaches for obtaining this target molecule, with considerations for yield, purity, and scalability.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for the two primary synthetic methods described in this document, allowing for a direct comparison of their key reaction parameters.

MethodStarting MaterialKey ReagentsSolventReaction TemperatureReaction TimeReported Yield (%)
Reductive Amination4-PyridinecarboxaldehydeMethylamine, Sodium TriacetoxyborohydrideDichloromethane (DCM)Room Temperature12-16 hours~77-98% (typical)
Reductive Amination4-PyridinecarboxaldehydeMethylamine, Sodium BorohydrideMethanol (MeOH) or Tetrahydrofuran (THF)Reflux1-2 hours~85-95% (typical)
Eschweiler-Clarke1-(Pyridin-4-yl)methanamineFormaldehyde (37% aq.), Formic AcidNone (neat)80-110°C (Reflux)6-18 hoursup to 98%

Experimental Protocols

Method 1: Reductive Amination of 4-Pyridinecarboxaldehyde

Reductive amination is a versatile method for the formation of amines from a carbonyl compound and an amine. In this one-pot procedure, 4-pyridinecarboxaldehyde reacts with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine, this compound. The choice of reducing agent can influence reaction conditions and outcomes.

Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.

Materials:

  • 4-Pyridinecarboxaldehyde

  • Methylamine (solution in THF or methanol, or as hydrochloride salt)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for workup

Procedure:

  • To a solution of 4-pyridinecarboxaldehyde (1.0 eq) in dichloromethane (DCM), add a solution of methylamine (1.5-2.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Sodium borohydride is a more common and cost-effective reducing agent. The reaction is typically performed in two steps in one pot: imine formation followed by reduction.

Materials:

  • 4-Pyridinecarboxaldehyde

  • Methylamine (solution in methanol)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Standard glassware for workup and purification

Procedure:

  • Dissolve 4-pyridinecarboxaldehyde (1.0 eq) and methylamine (1.5-2.0 eq) in methanol (MeOH).

  • Stir the solution at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the careful addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography or distillation as required.

Method 2: Eschweiler-Clarke Methylation of 1-(Pyridin-4-yl)methanamine

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines that uses an excess of formic acid and formaldehyde. A key advantage of this reaction is that it does not produce quaternary ammonium salts, and the reaction stops at the tertiary amine stage.[1][2]

Materials:

  • 1-(Pyridin-4-yl)methanamine (4-picolylamine)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide solution (for basification)

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • To a round-bottom flask, add 1-(pyridin-4-yl)methanamine (1.0 eq).

  • Carefully add formic acid (at least 3.0 eq) to the flask, followed by formaldehyde solution (at least 2.0 eq). The reaction is exothermic.

  • Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 6-18 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Carefully basify the reaction mixture with a concentrated sodium hydroxide solution to a pH > 12.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by distillation under reduced pressure or by column chromatography.

Mandatory Visualizations

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification aldehyde 4-Pyridinecarboxaldehyde imine Intermediate Imine aldehyde->imine Reaction methylamine Methylamine methylamine->imine product This compound imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃ or NaBH₄) reducing_agent->product quench Quench Reaction product->quench extract Extraction quench->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Purification concentrate->purify

Caption: Workflow for the Reductive Amination Synthesis.

Eschweiler_Clarke_Workflow start 1-(Pyridin-4-yl)methanamine reagents Add Formic Acid & Formaldehyde start->reagents reflux Heat to Reflux (6-18 hours) reagents->reflux workup Cool & Basify reflux->workup extraction Extract with DCM workup->extraction drying Dry Organic Layer extraction->drying concentration Concentrate drying->concentration purification Purify Product concentration->purification

Caption: Experimental Workflow for the Eschweiler-Clarke Reaction.

References

Application Notes and Protocols for the Analytical Characterization of N-methyl-1-(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of N-methyl-1-(pyridin-4-yl)methanamine. The methodologies outlined are essential for identity confirmation, purity assessment, and quality control in research and drug development settings.

Introduction

This compound is a substituted pyridine derivative with potential applications as a building block in medicinal chemistry. Accurate and robust analytical methods are crucial for ensuring the quality and consistency of this compound. This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) for the structural elucidation and purity determination of this compound.

Analytical Methodologies

A multi-technique approach is recommended for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR are essential for unambiguous identification.

2.1.1. Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

    • Typical spectral width: 0 to 160 ppm.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

2.1.2. Data Presentation: Expected NMR Data

Note: The following chemical shifts are predicted based on the structure and data from similar compounds. Actual values may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
Pyridine H-2, H-6~8.55Doublet2H
Pyridine H-3, H-5~7.30Doublet2H
Methylene (-CH₂-)~3.70Singlet2H
Methyl (-CH₃)~2.45Singlet3H
Amine (-NH-)VariableBroad Singlet1H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (ppm)
Pyridine C-2, C-6~150.0
Pyridine C-4~148.0
Pyridine C-3, C-5~124.0
Methylene (-CH₂-)~55.0
Methyl (-CH₃)~36.0
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of this compound and for quantifying any impurities. A reversed-phase method with UV detection is generally suitable.

2.2.1. Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV detector, a quaternary or binary pump, an autosampler, and a column oven.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient:

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of a reference standard of this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Sample Solution: Prepare the sample to be analyzed at approximately the same concentration as the standard solution.

  • Analysis: Inject the blank (mobile phase), standard, and sample solutions into the HPLC system.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

2.2.2. Data Presentation: Typical HPLC Purity Data

Table 3: Example HPLC Purity Analysis Results

ParameterResult
Retention Time~5.8 min
Purity by Area %>98.5%
Major Impuritye.g., Unreacted starting material
Impurity Content<1.0%
Other Minor Impurities<0.5%
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to provide further structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable technique.

2.3.1. Experimental Protocol: Mass Spectrometry

  • Instrumentation: A mass spectrometer with an ESI source, which can be standalone or coupled with an HPLC system (LC-MS).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS system.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

  • Data Analysis: Identify the molecular ion peak [M+H]⁺ and analyze the fragmentation pattern.

2.3.2. Data Presentation: Expected Mass Spectrometry Data

Table 4: Expected Mass Spectrometry Results

ParameterExpected Value
Molecular FormulaC₇H₁₀N₂
Molecular Weight122.17 g/mol
[M+H]⁺ (m/z)123.09
Major Fragment Ion (m/z)93.06 ([M+H - CH₂NH]⁺)

Visualizations

Experimental Workflows

G Overall Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Synthesis of Crude Product Purification Purification (e.g., Distillation/Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structure Confirmation HPLC HPLC Analysis Purification->HPLC Purity Assessment MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Final_Report Comprehensive Analytical Report NMR->Final_Report HPLC->Final_Report MS->Final_Report

Caption: Overall workflow for the synthesis and characterization of this compound.

G NMR Spectroscopy Workflow Sample_Prep Dissolve Sample in Deuterated Solvent Acquisition Acquire ¹H and ¹³C NMR Spectra Sample_Prep->Acquisition Processing Process Raw Data (FT, Phasing, Baseline) Acquisition->Processing Analysis Analyze Spectra (Chemical Shifts, Integration, Multiplicity) Processing->Analysis Report Report Structural Confirmation Analysis->Report

Caption: Step-by-step workflow for NMR analysis.

G HPLC Analysis Workflow Method_Dev Develop/Select HPLC Method (Column, Mobile Phase, Gradient) Sample_Prep Prepare Standard and Sample Solutions Method_Dev->Sample_Prep Injection Inject Samples into HPLC System Sample_Prep->Injection Data_Acq Acquire Chromatographic Data Injection->Data_Acq Data_Analysis Integrate Peaks and Calculate Purity Data_Acq->Data_Analysis Report Report Purity Results Data_Analysis->Report

Caption: Workflow for HPLC purity determination.

G Mass Spectrometry Workflow Sample_Prep Prepare Dilute Sample Solution Infusion Infuse Sample into ESI Source Sample_Prep->Infusion MS_Acq Acquire Mass Spectrum Infusion->MS_Acq Data_Analysis Identify Molecular Ion [M+H]⁺ and Fragment Ions MS_Acq->Data_Analysis Report Report Molecular Weight and Fragmentation Data_Analysis->Report

Caption: Workflow for mass spectrometry analysis.

Application Notes and Protocols for N-methyl-1-(pyridin-4-yl)methanamine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-1-(pyridin-4-yl)methanamine is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring and a secondary methylamino group, provides a valuable scaffold for the synthesis of a wide array of more complex molecules. The pyridine moiety can act as a hydrogen bond acceptor and participate in aromatic interactions, while the secondary amine serves as a key functional handle for further chemical modifications such as acylation, alkylation, and arylation. This allows for the systematic exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents. While detailed public-domain application notes for this specific intermediate are not extensively available, its utility can be inferred from the vast body of research on analogous pyridine and piperidine-containing compounds in drug development. This document provides a probable synthetic protocol for this compound and discusses its potential applications as a building block in the synthesis of pharmacologically active molecules.

Potential Applications in Drug Discovery

As a chemical intermediate, this compound is a valuable building block for the synthesis of compounds targeting a range of biological systems. The pyridine nucleus is a common feature in many approved drugs, and modifications at the secondary amine can be used to modulate physiochemical properties, target affinity, and pharmacokinetic profiles. Analogous structures have been incorporated into compounds developed as kinase inhibitors, GPCR modulators, and agents targeting the central nervous system. The secondary amine allows for the introduction of diverse side chains that can be tailored to interact with specific binding pockets in target proteins.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves a two-step process starting from commercially available 4-methylpyridine. The first step is the chlorination of the methyl group to form the key intermediate, 4-(chloromethyl)pyridine hydrochloride. This is followed by a nucleophilic substitution reaction with methylamine to yield the desired product.

Step 1: Synthesis of 4-(chloromethyl)pyridine hydrochloride

The synthesis of the key precursor, 4-(chloromethyl)pyridine hydrochloride, can be achieved from 4-pyridinemethanol, which itself can be synthesized from 4-methylpyridine. A common method for the conversion of 4-pyridinemethanol to 4-(chloromethyl)pyridine hydrochloride is through reaction with thionyl chloride.

Step 2: Synthesis of this compound

The final step involves the reaction of 4-(chloromethyl)pyridine hydrochloride with methylamine. The methylamine acts as a nucleophile, displacing the chloride to form the carbon-nitrogen bond.

Experimental Protocols

Protocol 1: Synthesis of 4-(chloromethyl)pyridine hydrochloride from 4-pyridinemethanol

This protocol describes the conversion of 4-pyridinemethanol to 4-(chloromethyl)pyridine hydrochloride using thionyl chloride.

Materials:

  • 4-pyridinemethanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Drying tube (e.g., with calcium chloride)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, suspend 4-pyridinemethanol (1.0 eq) in an anhydrous solvent.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.1-1.3 eq) to the cooled suspension with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product, 4-(chloromethyl)pyridine hydrochloride, will precipitate out of the solution.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Synthesis of this compound from 4-(chloromethyl)pyridine hydrochloride

This protocol outlines the nucleophilic substitution reaction between 4-(chloromethyl)pyridine hydrochloride and methylamine.

Materials:

  • 4-(chloromethyl)pyridine hydrochloride

  • Methylamine (solution in THF, ethanol, or water)

  • Base (e.g., Potassium carbonate or Triethylamine)

  • Solvent (e.g., Acetonitrile, THF, or Ethanol)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser or sealed reaction vessel

  • Rotary evaporator

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(chloromethyl)pyridine hydrochloride (1.0 eq) in a suitable solvent in a round-bottom flask, add a base (2.0-3.0 eq) to neutralize the hydrochloride and facilitate the reaction.

  • Add a solution of methylamine (a molar excess, e.g., 2.0-5.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.

Data Presentation

StepReactionStarting MaterialKey ReagentsSolventTypical Yield (%)Purity (%)
1Chlorination4-pyridinemethanolThionyl chlorideToluene75-85>95
2N-Methylation4-(chloromethyl)pyridine HClMethylamine, K₂CO₃Acetonitrile60-75>98 (after purification)

Mandatory Visualizations

Synthesis Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Final Product Synthesis 4-Methylpyridine 4-Methylpyridine 4-Pyridinemethanol 4-Pyridinemethanol 4-Methylpyridine->4-Pyridinemethanol Oxidation 4-(chloromethyl)pyridine HCl 4-(chloromethyl)pyridine HCl 4-Pyridinemethanol->4-(chloromethyl)pyridine HCl SOCl2 This compound This compound 4-(chloromethyl)pyridine HCl->this compound Methylamine, Base

Caption: Proposed synthetic workflow for this compound.

Logical Relationship in N-Methylation

G cluster_0 Inputs cluster_1 Process cluster_2 Outputs A 4-(chloromethyl)pyridine HCl P Nucleophilic Substitution A->P B Methylamine B->P C Base (e.g., K2CO3) C->P O1 This compound P->O1 O2 Byproducts (e.g., KCl, H2O, CO2) P->O2

Application Notes and Protocols: Overcoming Challenges in the Scale-Up Synthesis of N-methyl-1-(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methyl-1-(pyridin-4-yl)methanamine is a crucial building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The efficient and scalable synthesis of this intermediate is critical for advancing drug discovery programs. The most common and robust method for its preparation is the reductive amination of 4-pyridinecarboxaldehyde with methylamine. This process involves the formation of an intermediate imine which is subsequently reduced in-situ to the target secondary amine.

While straightforward at the lab scale, scaling this synthesis to pilot plant or manufacturing settings introduces significant challenges. This document provides detailed application notes, experimental protocols, and troubleshooting guides to address common issues encountered during the scale-up of this synthesis, aimed at researchers, scientists, and drug development professionals.

Key Scale-Up Challenges

Scaling the synthesis of this compound presents several challenges that can impact yield, purity, and safety.

  • Reaction Kinetics and Conversion: Inadequate mixing in large reactors can lead to localized concentration gradients and slow reaction rates. Furthermore, the moisture-sensitivity of common reducing agents like sodium triacetoxyborohydride (STAB) can result in decreased potency and stalled conversions if not handled under strictly anhydrous conditions.[1]

  • Thermal Management: The reduction of the iminium ion intermediate is a highly exothermic process.[1] On a large scale, the lower surface-area-to-volume ratio of reactors reduces heat dissipation efficiency, increasing the risk of a runaway reaction.[1] Careful control of reagent addition rates and efficient reactor cooling are paramount.

  • Impurity Profile: The primary impurity is often the over-methylated byproduct, N,N-dimethyl-1-(pyridin-4-yl)methanamine.[2] This can arise from the reaction of the desired secondary amine product with the imine intermediate or unreacted aldehyde. Controlling stoichiometry and reaction temperature is key to minimizing its formation.[2]

  • Work-up and Purification: The aqueous work-up to quench the reaction and remove inorganic salts can be challenging at scale, sometimes leading to emulsion formation. Subsequent purification to separate the starting material, desired product, and over-methylated byproduct requires efficient methods like fractional distillation, which must be optimized for these closely related amines.[2]

Quantitative Data Summary

Scaling a synthesis from the laboratory bench to a larger production scale often results in changes to key reaction parameters and outcomes. The following table summarizes typical changes observed during the scale-up of reductive amination reactions.

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)Key Considerations for Scale-Up
Solvent Volume 10-20 volumes5-10 volumesHigher concentration is often used to improve throughput, but may require more efficient heat removal.
Reagent Addition Time 5-15 minutes1-4 hoursSlow, controlled addition is critical to manage the exotherm.[1]
Reaction Temperature 20-25 °C (Ambient)20-25 °C (Jacket Cooled)Internal temperature must be closely monitored; jacket temperature may need to be significantly lower to maintain control.[1]
Reaction Time 2-4 hours6-12 hoursMass transfer limitations at larger scales can slow down the reaction rate.[1]
Typical Yield 80-90%70-85%Yields often decrease slightly due to transfer losses and less efficient work-up procedures.[1]
Typical Purity (Crude) >95%90-95%Slower heat and mass transfer can lead to a slight increase in side products.[1]

Experimental Protocols

The following protocols describe a two-step process involving reductive amination followed by purification.

Protocol 1: Synthesis of this compound via Reductive Amination

Objective: To synthesize this compound from 4-pyridinecarboxaldehyde and methylamine.

Materials:

  • 4-Pyridinecarboxaldehyde (1.0 eq)

  • Methylamine (2.0 M solution in THF, 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.3 eq)

  • Dichloromethane (DCM) (10 volumes)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Equip a clean, dry reactor with a mechanical stirrer, temperature probe, addition funnel, and a nitrogen inlet.

  • Charge Reactants: Charge 4-pyridinecarboxaldehyde and DCM to the reactor. Begin stirring and cool the mixture to 0-5 °C using an ice bath.

  • Amine Addition: Slowly add the methylamine solution via the addition funnel over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • Imine Formation: Stir the resulting mixture for 1 hour at 0-5 °C to allow for imine formation.

  • Reduction: Add STAB portion-wise over 60-90 minutes. A mild exotherm is expected; maintain the internal temperature below 15 °C.[1]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting aldehyde by TLC or LC-MS.

  • Quench: Once the reaction is complete, cool the mixture back to 0-10 °C and slowly quench by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Fractional Distillation

Objective: To purify the crude this compound.

Apparatus:

  • Fractional distillation setup with a Vigreux or packed column.

  • Vacuum pump and pressure gauge.

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Charge: Place the crude product into the distillation flask.

  • Distillation: Slowly heat the flask under reduced pressure.

  • Fraction Collection: Collect fractions at their respective boiling points. The desired product, this compound, will distill after any lower-boiling point impurities and before the higher-boiling N,N-dimethyl byproduct.[2]

  • Analysis: Analyze the collected fractions by GC-MS or NMR to confirm purity. Combine the pure fractions.

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic pathway and a logical workflow for troubleshooting scale-up issues.

G cluster_main Reductive Amination Pathway Start1 4-Pyridine- carboxaldehyde Intermediate Iminium Ion Intermediate Start1->Intermediate + H+ Start2 Methylamine (CH3NH2) Start2->Intermediate Product This compound Intermediate->Product ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->Product Reduction

Caption: Synthetic pathway for this compound.

G Start Problem Detected During Scale-Up LowConversion Low or Stalled Conversion? Start->LowConversion Yes HighImpurity High Impurity Levels? Start->HighImpurity No LowConversion->HighImpurity No CheckReagent Check Reagent Quality (e.g., STAB potency) LowConversion->CheckReagent Yes ControlStoich Adjust Stoichiometry (Control Aldehyde) HighImpurity->ControlStoich Yes CheckMixing Improve Agitation/ Mixing Study CheckReagent->CheckMixing CheckTemp Verify Temperature Control CheckMixing->CheckTemp Solution Problem Resolved CheckTemp->Solution ControlTemp Lower Reaction Temp to Reduce Byproduct ControlStoich->ControlTemp OptimizeDist Optimize Purification (e.g., Fractional Distillation) ControlTemp->OptimizeDist OptimizeDist->Solution

References

Application Note: Reaction Calorimetry for the Safe and Scalable Synthesis of N-methyl-1-(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Keywords: Reaction Calorimetry, Process Safety, Reductive Amination, N-methyl-1-(pyridin-4-yl)methanamine, Thermal Hazard Assessment, Scale-up.

Introduction

This compound is a key building block and intermediate in the synthesis of numerous pharmacologically active compounds.[1][2] Its efficient and safe production is critical during drug development and manufacturing. The most common synthesis route is the reductive amination of 4-pyridinecarboxaldehyde with methylamine.[1][3] This process, while effective, involves exothermic reactions that can pose significant thermal hazards if not properly understood and controlled.[4][5]

Reaction calorimetry is an indispensable tool for characterizing the thermal profile of chemical reactions, providing critical data for safe scale-up and process optimization.[5][6][7] By measuring the heat released during the reaction under process-relevant conditions, key safety parameters such as the heat of reaction (ΔHr), adiabatic temperature rise (ΔTad), and the Maximum Temperature of the Synthesis Reaction (MTSR) can be determined.[8]

This application note provides a detailed protocol for conducting a reaction calorimetry study on the synthesis of this compound via reductive amination. It outlines the experimental setup, data analysis, and interpretation for thermal risk assessment.

Reaction Pathway

The synthesis proceeds by the reductive amination of 4-pyridinecarboxaldehyde with methylamine, using sodium triacetoxyborohydride (STAB) as the reducing agent.[9] The reaction involves the formation of an intermediate imine, which is reduced in situ to the final secondary amine product.[3][10]

G cluster_reactants Reactants cluster_reducing_agent Reducing Agent cluster_intermediate Intermediate cluster_product Product r1 4-Pyridine- carboxaldehyde inter Imine Intermediate r1->inter + Methylamine - H2O r2 Methylamine ra Sodium Triacetoxyborohydride (STAB) p1 This compound inter->p1 + STAB In-situ Reduction

Caption: Reductive amination pathway for the synthesis of the target compound.

Experimental Protocol

This protocol is designed for a computer-controlled reaction calorimeter such as the Mettler-Toledo RC1e.[11] The experiment is performed in a semi-batch mode, where the reducing agent is added at a controlled rate to manage the heat evolution.

Materials and Equipment
  • Reactants: 4-Pyridinecarboxaldehyde, Methylamine (40 wt% in H₂O), Sodium Triacetoxyborohydride (STAB), Dichloromethane (DCM).

  • Equipment: 1 L Reaction Calorimeter (e.g., Mettler-Toledo RC1e) with thermostat, mechanical stirrer, dosing pump, and data acquisition software (e.g., iControl).[12]

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves.

Experimental Workflow

The overall workflow involves calibration of the heat transfer coefficient (UA), charging the reactor, executing the controlled dosing of the reducing agent while monitoring heat flow, and final data analysis.

G A 1. System Setup & Calibration B Charge Reactor: - DCM - 4-Pyridinecarboxaldehyde - Methylamine Solution A->B C Equilibrate to 25°C B->C E Start Dosing of STAB Slurry (e.g., over 60 min) C->E Isothermal Condition D Prepare STAB Slurry in Dosing Vessel D->E F Monitor Real-Time Data: - Heat Flow (Qr) - Reactor Temp (Tr) - Jacket Temp (Tj) E->F G Hold at 25°C for 30 min Post-Dosing F->G H Final Calibration G->H I Data Analysis & Safety Assessment H->I G Start Start: Assess Thermal Risk Check_MTSR Is MTSR > T_boiling? Start->Check_MTSR High_Risk High Risk: Potential for Runaway and Over-pressurization Check_MTSR->High_Risk Yes Check_Accumulation Is Accumulation High? Check_MTSR->Check_Accumulation No Moderate_Risk Moderate Risk: Control Dosing Rate and Cooling Capacity Check_Accumulation->Moderate_Risk Yes Low_Risk Low Risk: Process is Thermally Benign Check_Accumulation->Low_Risk No

References

Application Notes and Protocols for Downstream Reactions of N-methyl-1-(pyridin-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-1-(pyridin-4-yl)methanamine is a versatile bifunctional molecule incorporating a secondary amine and a pyridine ring. This unique structural combination makes it a valuable building block in medicinal chemistry and drug discovery. The secondary amine serves as a nucleophilic center, readily undergoing reactions such as N-acylation and N-alkylation to introduce a wide array of substituents. The pyridine nitrogen, a hydrogen bond acceptor, and the aromatic ring itself can participate in crucial interactions with biological targets. This document provides detailed application notes and experimental protocols for key downstream reactions of this compound derivatives, highlighting their significance in the synthesis of pharmacologically active compounds.

I. N-Acylation of this compound

N-acylation is a fundamental transformation that introduces an amide functionality, a common feature in many drug molecules. This reaction allows for the exploration of structure-activity relationships (SAR) by varying the acylating agent.

Application Note:

The N-acylation of this compound with various acyl chlorides or acid anhydrides is a straightforward and high-yielding reaction. The resulting amides can be evaluated for their potential as kinase inhibitors, GPCR ligands, or other therapeutic agents. The pyridine moiety can act as a hinge-binding motif in kinases, while the substituted acyl group can occupy adjacent hydrophobic pockets, enhancing binding affinity and selectivity.

Experimental Protocol: General Procedure for N-Acylation
  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approximately 0.1 M concentration) in a round-bottom flask, add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated derivative.[1]

Quantitative Data for N-Acylation of Related Amines
EntryStarting AmineAcylating AgentBaseSolventTime (h)Yield (%)
1N-Methyl-1-(1-methylpiperidin-4-yl)methanamineBenzoyl ChlorideTEADCM492
2N-Methyl-1-(1-methylpiperidin-4-yl)methanamineAcetyl ChlorideDIPEADCM295
3N-Methyl-1-(1-methylpiperidin-4-yl)methanamine4-Nitrobenzoyl ChlorideTEADMF688

Note: The data presented is for a structurally similar piperidine derivative and is intended to be representative of the expected outcomes for this compound.[1]

II. N-Alkylation of this compound

N-alkylation introduces a variety of alkyl or arylmethyl groups to the secondary amine, which can significantly impact the pharmacological properties of the resulting tertiary amines.

Application Note:

N-alkylation of this compound is a key step in the synthesis of compounds targeting the central nervous system, such as dopamine reuptake inhibitors. The nature of the introduced alkyl group is crucial for modulating binding affinity and selectivity for specific transporters or receptors. For instance, the introduction of bulky, lipophilic groups can enhance potency at the dopamine transporter (DAT).

Experimental Protocol: General Procedure for N-Alkylation
  • Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as acetonitrile or DMF (approx. 0.1 M).

  • Addition of Base and Reagent: Add a mild base such as potassium carbonate (K₂CO₃) (2.0 eq) followed by the alkyl halide (e.g., benzyl bromide) (1.2 eq).

  • Reaction: Heat the mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the alkyl halide. Stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: After completion, filter off the inorganic base. Evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired N-alkylated derivative.[1]

Quantitative Data for N-Alkylation of a Related Amine
EntryStarting AmineAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1N-Methyl-1-(piperidin-4-yl)methanamine2-(Bromomethyl)naphthaleneK₂CO₃AcetonitrileRT24>90 (crude)

Note: This data is for the synthesis of a potent dopamine reuptake inhibitor from a related piperidine analog.[2]

III. Application in Kinase Inhibitor Synthesis

The 4-(pyridin-4-yl)aniline scaffold is a privileged structure in the design of kinase inhibitors. This compound can be a key precursor to such scaffolds.

Application Note:

Derivatives of this compound are valuable intermediates in the synthesis of inhibitors for various kinases implicated in cancer and inflammatory diseases. The pyridine ring often serves as a hinge-binding element, while modifications on the amine allow for the exploration of the solvent-exposed region of the ATP-binding pocket.

Signaling Pathway Diagram: Kinase Inhibition

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR) Ras Ras Receptor->Ras Growth Factor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Derivative N-methyl-1-(pyridin-4-yl) methanamine Derivative Derivative->Raf Inhibition

Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of pyridine derivatives.

IV. Application in Dopamine Reuptake Inhibitor (DRI) Synthesis

The piperidine and pyridine moieties are common in CNS-active compounds. This compound derivatives can be designed as potent and selective DRIs.

Application Note:

The dopamine transporter (DAT) is a key regulator of dopamine levels in the brain, and its inhibition is a therapeutic strategy for conditions like ADHD and depression. The this compound scaffold can be elaborated to produce potent DRIs. The pyridine ring can engage in specific interactions within the transporter's binding site, while substituents on the amine can be tailored to optimize potency and selectivity.

Experimental Workflow: Synthesis of a DRI Analog

dri_synthesis Start This compound Intermediate N-Alkylation Start->Intermediate Alkyl Halide, Base Purification Purification (Chromatography) Intermediate->Purification Product DRI Analog Purification->Product

Caption: General workflow for the synthesis of a dopamine reuptake inhibitor analog.

Conclusion

This compound is a highly versatile building block for the synthesis of a diverse range of biologically active molecules. The downstream reactions of N-acylation and N-alkylation provide straightforward methods for generating compound libraries for screening against various therapeutic targets, including kinases and neurotransmitter transporters. The protocols and data presented herein serve as a guide for researchers in the rational design and synthesis of novel drug candidates based on this privileged scaffold.

References

Application Notes and Protocols for the Quantification of N-methyl-1-(pyridin-4-yl)methanamine in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methyl-1-(pyridin-4-yl)methanamine is a key building block and intermediate in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. Its structural motif is found in various developmental drugs and research molecules. Accurate quantification of this amine in complex matrices, such as biological fluids, reaction mixtures, and formulation excipients, is critical for pharmacokinetic studies, process optimization, quality control, and impurity profiling.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), two powerful and commonly employed analytical techniques.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for determining the concentration of this compound in less complex mixtures, such as reaction monitoring samples or purity assessments of synthetic intermediates.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[1]

  • Gradient: A typical gradient would be to start with a low percentage of Solvent B, increasing linearly over time to elute the analyte and any impurities.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 210 nm for pyridine-containing compounds.[1]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase (at initial conditions) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[1]

  • Calibration Standards: Prepare a series of dilutions from the stock solution to create calibration standards covering the expected concentration range of the samples.

  • Sample Preparation:

    • For reaction mixtures, dilute an aliquot of the mixture with the mobile phase to a concentration within the calibration range.

    • For biological samples, a sample clean-up step such as protein precipitation (PPT) or solid-phase extraction (SPE) is required.

      • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an internal standard. Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Collect the supernatant for injection.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary: HPLC-UV

ParameterTypical Value
Retention Time Analyte-specific, dependent on exact conditions
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Note: These values are representative and should be determined for each specific assay during method validation.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for quantifying low concentrations of analytes in highly complex biological matrices.[2][3]

Experimental Protocol: LC-MS/MS

1. Instrumentation and Conditions:

  • LC System: An Ultra-High Performance Liquid Chromatography (UPLC) system is preferred for high throughput and resolution.[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[4]

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • MRM Transitions: Specific precursor-to-product ion transitions must be determined by infusing a standard solution of this compound. For a compound with a molecular weight of 122.17 g/mol , the precursor ion [M+H]⁺ would be m/z 123.1. Product ions would be determined experimentally.

2. Sample Preparation:

  • Protein Precipitation: This is a common and rapid technique for biological samples.[4] To 50 µL of plasma, add 150 µL of cold acetonitrile containing a stable isotope-labeled internal standard (if available). Vortex and centrifuge. The supernatant is then diluted and injected.

  • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE can be used. A mixed-mode or polymeric reverse-phase sorbent would be appropriate.

3. Data Analysis:

  • Quantification is performed using a calibration curve constructed from the peak area ratios of the analyte to the internal standard versus concentration.

  • The use of an internal standard corrects for variations in sample preparation and instrument response.

Quantitative Data Summary: LC-MS/MS

ParameterTypical Value
Precursor Ion (Q1) m/z 123.1 ([M+H]⁺)
Product Ion (Q3) To be determined empirically
Linear Range 0.1 - 1000 ng/mL
Limit of Detection (LOD) ~0.05 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Note: These values are representative and must be established during method validation for the specific matrix.

Visualizations

G Experimental Workflow for Quantification cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Sample Complex Mixture (e.g., Plasma, Reaction Solution) Extraction Extraction / Clean-up (e.g., PPT, SPE) Sample->Extraction Chromatography Chromatographic Separation (HPLC / UPLC) Extraction->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for quantifying analytes in complex mixtures.

G Generalized Drug Metabolism Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Analyte This compound (Parent Drug) P450 CYP450 Enzymes Analyte->P450 Oxidation Excretion Excretion Analyte->Excretion Unchanged Metabolite1 Oxidized/Hydroxylated Metabolite P450->Metabolite1 UGT Conjugating Enzymes (e.g., UGTs, SULTs) Metabolite1->UGT Conjugation Metabolite2 Conjugated Metabolite (e.g., Glucuronide) UGT->Metabolite2 Metabolite2->Excretion

References

Application Notes and Protocols: Synthesis of N-methyl-1-(pyridin-4-yl)methanamine via a Boc-Protection Strategy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-methyl-1-(pyridin-4-yl)methanamine is a valuable substituted pyridine derivative that serves as a key building block in medicinal chemistry and drug discovery. Its synthesis often requires a strategic approach to ensure selective N-methylation. This document outlines a robust three-step synthesis utilizing the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is ideal for this purpose due to its stability in various reaction conditions and its straightforward removal under acidic conditions[1][2]. This strategy involves the initial protection of the primary amine of 1-(pyridin-4-yl)methanamine, followed by methylation of the resulting carbamate, and concluding with acidic deprotection to yield the target secondary amine.

Overall Synthetic Pathway

The synthesis proceeds through three distinct stages:

  • Boc-Protection: 1-(pyridin-4-yl)methanamine is reacted with di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc protected intermediate, tert-butyl (pyridin-4-ylmethyl)carbamate.

  • N-Methylation: The protected intermediate is N-methylated using a strong base such as sodium hydride (NaH) and methyl iodide (MeI)[3][4].

  • Boc-Deprotection: The Boc group is removed from the N-methylated intermediate under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to afford the final product[1][2].

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: N-Methylation cluster_2 Step 3: Boc Deprotection A 1-(pyridin-4-yl)methanamine B tert-butyl (pyridin-4-ylmethyl)carbamate A->B (Boc)₂O, Base C tert-butyl (pyridin-4-ylmethyl)carbamate D tert-butyl methyl(pyridin-4-ylmethyl)carbamate C->D 1. NaH 2. CH₃I E tert-butyl methyl(pyridin-4-ylmethyl)carbamate F This compound E->F TFA or HCl

Caption: Overall workflow for the synthesis of this compound.

Data Presentation

The following table summarizes typical quantitative data for each step of the synthesis. Values are representative and may vary based on reaction scale and specific conditions.

StepProduct NameMolecular Weight ( g/mol )Typical Yield (%)Typical Purity (%)Analytical Method
1tert-butyl (pyridin-4-ylmethyl)carbamate222.2890-98>98¹H NMR, LC-MS
2tert-butyl methyl(pyridin-4-ylmethyl)carbamate236.3175-85>95¹H NMR, LC-MS
3This compound122.1790-99>99¹H NMR, LC-MS

Experimental Protocols

Step 1: Synthesis of tert-butyl (pyridin-4-ylmethyl)carbamate (Boc-Protection)

This protocol describes the protection of the primary amine group of 1-(pyridin-4-yl)methanamine.

Reagents and Materials:

  • 1-(pyridin-4-yl)methanamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-(pyridin-4-yl)methanamine (1.0 eq) in a 1:1 mixture of dioxane and water (0.2 M).

  • Add sodium hydroxide (1.5 eq) to the solution and stir until it dissolves.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.[1]

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The product, tert-butyl (pyridin-4-ylmethyl)carbamate, is often obtained in high purity and can be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Step 2: Synthesis of tert-butyl methyl(pyridin-4-ylmethyl)carbamate (N-Methylation)

This protocol details the N-methylation of the Boc-protected amine. This reaction must be conducted under anhydrous conditions.

Reagents and Materials:

  • tert-butyl (pyridin-4-ylmethyl)carbamate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF (0.3 M).

  • Cool the suspension to 0 °C.

  • Add a solution of tert-butyl (pyridin-4-ylmethyl)carbamate (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Stir at room temperature for 3-5 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure tert-butyl methyl(pyridin-4-ylmethyl)carbamate.

Step 3: Synthesis of this compound (Boc-Deprotection)

This protocol describes the final deprotection step to yield the target compound. Two common acidic methods are provided.

Method A: Using Trifluoroacetic Acid (TFA)

Reagents and Materials:

  • tert-butyl methyl(pyridin-4-ylmethyl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the crude tert-butyl methyl(pyridin-4-ylmethyl)carbamate (1.0 eq) in dichloromethane (0.2 M).

  • To this solution, add trifluoroacetic acid (10 eq) dropwise at 0 °C.[1]

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring progress by TLC or LC-MS.[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.[1]

  • Dissolve the residue in a minimal amount of DCM and neutralize by the slow addition of saturated aqueous NaHCO₃ solution until the pH is basic (pH > 8).[1]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[1]

  • Concentrate the filtrate under reduced pressure to afford this compound as the free base.[1]

Method B: Using 4M HCl in Dioxane

Reagents and Materials:

  • tert-butyl methyl(pyridin-4-ylmethyl)carbamate

  • 4M Hydrochloric acid in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethyl acetate) or suspend it directly in the HCl solution.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq).[2][5]

  • Stir the mixture at room temperature for 1 to 4 hours.[2] Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt.[2]

  • The solid can be collected by filtration and washed with diethyl ether to yield the hydrochloride salt of the product.[2][5]

  • To obtain the free base, the salt can be dissolved in water, basified with a suitable base (e.g., NaOH or NaHCO₃), and extracted with an organic solvent like DCM.

G start Choose Deprotection Method acid_labile Is substrate acid-labile? start->acid_labile scale Is large scale synthesis needed? acid_labile->scale  No alternative Consider alternative (e.g., thermal methods) acid_labile->alternative  Yes salt_form Is HCl salt form desired? scale->salt_form  No hcl Use HCl/Dioxane Method B scale->hcl  Yes (easier workup) tfa Use TFA/DCM Method A salt_form->tfa  No (for free base) salt_form->hcl  Yes

Caption: Decision workflow for choosing a Boc deprotection method.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reductive Amination for N-methyl-1-(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-methyl-1-(pyridin-4-yl)methanamine via reductive amination.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the direct reductive amination of pyridine-4-carboxaldehyde with methylamine.[1] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[1][2][3] An alternative, multi-step approach involves the reductive amination of N-Boc-4-piperidone, followed by deprotection.[4]

Q2: Which reducing agents are most effective for this transformation?

A2: Several reducing agents can be employed, with the choice often depending on the specific reaction conditions and scale. Commonly used reagents include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH3CN), and sodium borohydride (NaBH4).[2][5][6] Catalytic hydrogenation over a supported metal catalyst is also a viable, greener alternative.[3]

Q3: What are the primary side products to anticipate in this reaction?

A3: The main potential side products are the starting material (unreacted pyridine-4-carboxaldehyde), the tertiary amine (N,N-dimethyl-1-(pyridin-4-yl)methanamine) from over-methylation, and the alcohol resulting from the reduction of the starting aldehyde.[5][7]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5] These techniques help to determine the point of maximum conversion of the starting material and the formation of the desired product.

Q5: What analytical techniques are recommended for final product analysis?

A5: For detailed analysis of the final product and impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile components.[5] High-Performance Liquid Chromatography (HPLC) is also a suitable technique, particularly for less volatile impurities.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inefficient Imine Formation: The equilibrium between the aldehyde/ketone and the imine may not favor the imine.[3]• Ensure anhydrous reaction conditions. Consider adding a dehydrating agent like molecular sieves (3Å or 4Å).• Adjust the pH to be weakly acidic (pH 4-5) to catalyze imine formation. Acetic acid is a common catalyst.[2][8]
2. Inactive Reducing Agent: The hydride reagent may have degraded.• Use a fresh batch of the reducing agent.• Test the activity of the reducing agent on a simple ketone or aldehyde.[9]
3. Unreactive Substrate: Some pyridine derivatives can be unreactive in reductive aminations.[10]• Increase the reaction temperature or prolong the reaction time.• Consider using a more reactive reducing agent or a different catalytic system.
Presence of Unreacted Starting Material 1. Incomplete Reaction: The reaction may not have gone to completion.• Increase the molar equivalents of methylamine and the reducing agent.• Optimize reaction conditions by increasing the temperature or extending the reaction time.[5]
2. Aldehyde Reduction: The reducing agent may be reducing the starting aldehyde faster than the imine.• Choose a milder reducing agent that is more selective for the imine, such as sodium cyanoborohydride or sodium triacetoxyborohydride.[2]
Formation of Tertiary Amine (Over-methylation) 1. Excess Reagents: An excess of the methylating source (in this context, the aldehyde and reducing agent) can lead to a second methylation event.[5][7]• Carefully control the stoichiometry, using a 1:1 ratio of the aldehyde to the amine.[11] A stepwise procedure of first forming the imine and then adding the reducing agent can also help.[6]
Difficulty in Product Isolation/Purification 1. Emulsion during Workup: The basic nature of the product can lead to emulsions during aqueous extraction.• Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.• Filter the mixture through a pad of celite.
2. Co-elution of Impurities: The product and impurities may have similar polarities, making chromatographic separation challenging.• Optimize the solvent system for column chromatography.• Consider converting the amine to its hydrochloride salt for purification by recrystallization, followed by conversion back to the free base.[1]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is adapted from established procedures for reductive amination.[6]

  • Reaction Setup: To a solution of pyridine-4-carboxaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M), add methylamine (1.1-1.5 eq, typically as a solution in THF or ethanol).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting aldehyde is consumed (typically 12-24 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Comparative Reaction Conditions
ParameterMethod AMethod BMethod C
Starting Aldehyde Pyridine-4-carboxaldehydePyridine-4-carboxaldehydePyridine-4-carboxaldehyde
Amine Methylamine (solution)Methylamine (solution)Methylamine (solution)
Reducing Agent Sodium TriacetoxyborohydrideSodium CyanoborohydrideSodium Borohydride
Solvent Dichloromethane (DCM)Methanol (MeOH)Methanol (MeOH)
Temperature Room TemperatureRoom Temperature0 °C to Room Temperature
Reaction Time 12-24 hours12-24 hours6-12 hours
Catalyst Acetic Acid (optional)Acetic Acid (optional)None
Typical Yield Good to ExcellentGoodModerate to Good

Process Visualization

The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination.

ReductiveAminationWorkflow Reductive Amination Workflow Start Start: Pyridine-4-carboxaldehyde + Methylamine Imine_Formation Imine Formation (Solvent, optional acid catalyst) Start->Imine_Formation Reduction Reduction (Add Reducing Agent) Imine_Formation->Reduction Monitoring Reaction Monitoring (TLC/GC) Reduction->Monitoring Workup Aqueous Workup (Quench, Extract) Monitoring->Workup Reaction Complete Purification Purification (Chromatography/Distillation) Workup->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of N-methyl-1-(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-methyl-1-(pyridin-4-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent and effective methods for synthesizing this compound are:

  • Reductive Amination: This one-pot reaction involves treating pyridine-4-carboxaldehyde with methylamine in the presence of a reducing agent. A common and mild reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Eschweiler-Clarke Reaction: This classic method involves the N-methylation of 4-(aminomethyl)pyridine (also known as 4-picolylamine) using excess formic acid and formaldehyde.[1][2] The reaction is irreversible due to the formation of carbon dioxide gas.[1]

Q2: What are the primary impurities I should expect in my final product?

A2: Regardless of the synthetic route, you are likely to encounter a few common impurities:

  • Unreacted Starting Material: Either pyridine-4-carboxaldehyde or 4-(aminomethyl)pyridine, depending on your chosen method.

  • Over-methylated Product: N,N-dimethyl-1-(pyridin-4-yl)methanamine is a very common byproduct, particularly in the Eschweiler-Clarke reaction where the initially formed secondary amine can react further.[3]

  • Reduced Aldehyde: In the reductive amination route, pyridin-4-ylmethanol can be formed if the reducing agent reacts with the aldehyde before imine formation is complete.

Q3: Can quaternary ammonium salts be formed as an impurity?

A3: The formation of a quaternary ammonium salt is highly unlikely with either of the recommended methods. The mechanism of the Eschweiler-Clarke reaction stops at the tertiary amine stage because a tertiary amine cannot form the necessary imine or iminium ion intermediate with formaldehyde to allow for further methylation.[1][3] Similarly, standard reductive amination conditions are controlled to favor the formation of the secondary or tertiary amine.

Q4: What are the best analytical techniques for purity assessment and impurity profiling?

A4: The most effective methods for analyzing the purity of this compound and quantifying impurities are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile amine impurities like the starting materials and the over-methylated byproduct.[3]

  • High-Performance Liquid Chromatography (HPLC): Provides high sensitivity for detecting and quantifying trace impurities. A reverse-phase C18 column is often suitable for separating the product from related substances.[4]

Synthesis and Impurity Formation Pathways

The following diagram illustrates the two main synthetic routes and the points at which common impurities are generated.

G cluster_RA Route 1: Reductive Amination cluster_EC Route 2: Eschweiler-Clarke Reaction PyrCHO Pyridine-4- carboxaldehyde Imine Intermediate Imine PyrCHO->Imine + Methylamine Product This compound PyrCH2OH Impurity: (Pyridin-4-yl)methanol PyrCHO->PyrCH2OH + NaBH(OAc)₃ (Side Reaction) Unreacted_CHO Impurity: Unreacted Aldehyde PyrCHO->Unreacted_CHO Imine->Product + NaBH(OAc)₃ Product_EC This compound Picolylamine 4-(Aminomethyl)pyridine Picolylamine->Product_EC + HCHO, HCOOH Unreacted_Amine Impurity: Unreacted Amine Picolylamine->Unreacted_Amine Dimethyl_Impurity Impurity: N,N-dimethyl-1-(pyridin-4-yl)methanamine Product_EC->Dimethyl_Impurity + HCHO, HCOOH (Over-methylation)

Caption: Synthetic pathways and common impurity formation routes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
1. Low Yield / High Unreacted Starting Material A. Incomplete Reaction: Insufficient reagent stoichiometry, reaction time, or temperature.- Reagent Stoichiometry: For reductive amination, use 1.1-1.2 equivalents of the amine and 1.2-1.5 equivalents of NaBH(OAc)₃.[5][6] For Eschweiler-Clarke, use at least 2.2 equivalents of both formaldehyde and formic acid for primary amines.[3]- Temperature & Time: Monitor the reaction by TLC or GC-MS. For Eschweiler-Clarke, heating to 80-100°C for several hours (4-18h) is typical.[7][8] Reductive amination is often run at room temperature but may require longer reaction times (3-16h).[6][9]
B. Premature Reduction (Reductive Amination): The reducing agent is reducing the aldehyde before it can form the imine with methylamine.- Staged Addition: Add the methylamine to the aldehyde solution and stir for a period (e.g., 1-2 hours) to allow for imine formation before adding the reducing agent portion-wise.[6]
2. High Levels of N,N-dimethyl Impurity A. Over-methylation (Eschweiler-Clarke): The mono-methylated product is more nucleophilic than the starting primary amine, leading to a second methylation. This is favored by excess reagents.- Control Stoichiometry: While excess reagents are needed to drive the reaction, using a large excess will favor the dimethylated product. Start with ~2.2 equivalents and optimize.[3]- Temperature Control: Lowering the reaction temperature may help control the rate of the second methylation.[3]
B. Over-alkylation (Reductive Amination): While less common for mono-methylation, using a large excess of aldehyde and reducing agent could potentially lead to some dialkylation.- Control Stoichiometry: Use the aldehyde as the limiting reagent or in slight excess (1.1 eq).
3. Poor Peak Shape in HPLC Analysis (Broadening/Tailing) A. Analyte-Silanol Interactions: The basic nitrogen atoms in the pyridine ring and amine can interact with acidic silanol groups on the silica-based C18 column, causing peak tailing.- Mobile Phase Additives: Use an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid in both the aqueous and organic mobile phases to protonate the amines and minimize silanol interactions.[4]- Buffer Concentration: For MS compatibility, use a volatile buffer like ammonium formate at a sufficient concentration (e.g., 50 mM) to improve peak shape.
4. Difficulty Separating Product from Impurities A. Co-elution in Chromatography: The product, starting material, and byproducts have similar polarities.- Optimize HPLC Gradient: Use a shallow gradient to improve resolution between closely eluting peaks.- Alternative Column: Consider mixed-mode or HILIC chromatography, which can offer different selectivity for polar, basic compounds.[7]- Purification: For preparative scale, fractional distillation under reduced pressure can be effective for separating the components based on boiling point differences.[3]

Analytical Data (Representative)

The following table provides representative analytical data. Actual results will vary based on the specific instrumentation and conditions used.

Compound Expected Molecular Ion (m/z) [M+H]⁺ Typical HPLC Retention Order (C18, acidic) Typical GC Boiling Point / Elution Order
4-(Aminomethyl)pyridine (Starting Material)109.081 (Most Polar)1 (Lowest BP)
Pyridine-4-carboxaldehyde (Starting Material)108.0522
This compound (Product) 123.10 3 3
N,N-dimethyl-1-(pyridin-4-yl)methanamine (Impurity)137.114 (Least Polar)4 (Highest BP)

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

Materials:

  • Pyridine-4-carboxaldehyde (1.0 eq)

  • Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a stirred solution of pyridine-4-carboxaldehyde (1.0 eq) in anhydrous DCM, add the methylamine solution (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[6]

  • Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.

  • Continue stirring at room temperature for 12-16 hours, monitoring progress by TLC or GC-MS.[6]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: HPLC-UV Purity Analysis

Instrumentation: HPLC system with a UV detector.

Conditions:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.[4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[4]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[4]

  • Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Detection Wavelength: 254 nm (or optimal wavelength for pyridine ring).

Procedure:

  • Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject the sample and integrate the peak areas to determine the purity by area percent.

Troubleshooting Workflow

This diagram provides a logical workflow for identifying and resolving common issues during the synthesis.

G Start Reaction Complete. Analyze Crude Product (TLC, GC-MS, HPLC) CheckPurity Is Product Purity >95%? Start->CheckPurity HighSM High Starting Material Content? CheckPurity->HighSM No Purify Proceed to Purification (Distillation or Chromatography) CheckPurity->Purify Yes HighDimethyl High N,N-Dimethyl Impurity? HighSM->HighDimethyl No Action_ForceReaction Action: • Increase reaction time/temp • Check reagent stoichiometry • Ensure staged addition (RA) HighSM->Action_ForceReaction Yes Action_ControlMethylation Action: • Reduce equivalents of HCHO/HCOOH • Lower reaction temperature HighDimethyl->Action_ControlMethylation Yes Action_OtherImpurity Action: • Characterize impurity by MS • Optimize purification (Distillation/Chromatography) HighDimethyl->Action_OtherImpurity No End Pure Product Purify->End

Caption: A logical workflow for troubleshooting synthesis outcomes.

References

Technical Support Center: Synthesis of N-methyl-1-(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the byproducts encountered during the synthesis of N-methyl-1-(pyridin-4-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common synthetic routes are:

  • Reductive Amination: This involves the reaction of pyridine-4-carboxaldehyde with methylamine in the presence of a reducing agent to form an intermediate imine, which is then reduced to the desired secondary amine.[1][2]

  • Nucleophilic Substitution: This route consists of the reaction of 4-(chloromethyl)pyridine with methylamine.

Q2: What are the most common byproducts observed during the synthesis of this compound via reductive amination?

A2: The most prevalent byproducts in this synthesis are typically:

  • N,N-dimethyl-1-(pyridin-4-yl)methanamine: This tertiary amine is a result of over-methylation of the primary amine starting material or the desired secondary amine product. This is a common issue in methylation reactions.

  • Unreacted Pyridine-4-carboxaldehyde: Incomplete reaction can lead to the presence of the starting aldehyde in the final product.

  • 4-(aminomethyl)pyridine: If the starting material is 4-(aminomethyl)pyridine which is then methylated, unreacted starting material can be an impurity.

Q3: How can the formation of the tertiary amine byproduct, N,N-dimethyl-1-(pyridin-4-yl)methanamine, be minimized?

A3: To favor the formation of the desired secondary amine and minimize over-methylation, consider the following strategies:

  • Control Stoichiometry: Carefully control the molar ratio of the methylating agent to the amine. Using a slight excess of the amine relative to the methylating agent can help reduce the extent of the second methylation.

  • Reaction Conditions: Lowering the reaction temperature may help to control the rate of the second methylation step, making it less favorable compared to the initial methylation.

Q4: Can dimerization of starting materials occur?

A4: While dimerization of pyridine itself is a known phenomenon under certain conditions, significant dimerization of 4-(chloromethyl)pyridine during its reaction with methylamine is less commonly reported as a major byproduct. However, side reactions involving the reactive chloromethyl group are possible.

Q5: What analytical techniques are recommended for identifying and quantifying byproducts in the final product?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective methods for both the identification and quantification of the desired product and potential impurities. NMR spectroscopy can also be invaluable for structural elucidation of byproducts.

Troubleshooting Guides

Issue 1: Presence of a significant amount of N,N-dimethyl-1-(pyridin-4-yl)methanamine in the final product.

  • Question: My final product shows a significant peak corresponding to the di-methylated product. How can I reduce this impurity?

  • Answer: The presence of the tertiary amine suggests that the reaction conditions favor over-methylation.

    • Troubleshooting Steps:

      • Adjust Stoichiometry: Reduce the molar equivalents of the methylating agent (e.g., formaldehyde in reductive amination).

      • Lower Temperature: Perform the reaction at a lower temperature to decrease the rate of the second methylation.

      • Alternative Reducing Agent: In reductive amination, the choice of reducing agent can influence selectivity. Consider using a milder or sterically hindered reducing agent.[3]

      • Purification: If the byproduct is already formed, purification via column chromatography or fractional distillation may be necessary to isolate the desired mono-methylated product.

Issue 2: Unreacted starting material (Pyridine-4-carboxaldehyde or 4-(aminomethyl)pyridine) detected in the product.

  • Question: After the reaction, I still have a significant amount of my starting material. What could be the cause?

  • Answer: The presence of unreacted starting material indicates an incomplete reaction.

    • Troubleshooting Steps:

      • Increase Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

      • Increase Temperature: A moderate increase in reaction temperature may be required to drive the reaction to completion.

      • Check Reagent Quality: Ensure that the reducing agent and other reagents are of high quality and have not degraded.

      • Optimize pH: For reductive amination, the pH of the reaction medium is crucial for imine formation and reduction. The reaction is typically carried out in a weakly acidic medium.[1]

Quantitative Data Summary

Byproduct/ImpurityTypical Formation ConditionsMethod of DetectionMitigation Strategy
N,N-dimethyl-1-(pyridin-4-yl)methanamineExcess methylating agent, high temperatureGC-MS, HPLC, NMRControl stoichiometry, lower reaction temperature
Unreacted Pyridine-4-carboxaldehydeInsufficient reaction time or temperatureTLC, GC-MS, HPLCIncrease reaction time/temperature, check reagent quality
Unreacted 4-(aminomethyl)pyridineIncomplete methylation reactionTLC, GC-MS, HPLCOptimize methylating agent stoichiometry and reaction conditions

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

  • Materials:

    • Pyridine-4-carboxaldehyde

    • Methylamine (solution in THF or methanol)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic Acid

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of pyridine-4-carboxaldehyde (1.0 eq) in DCM, add methylamine solution (1.1 eq).

    • Add acetic acid (1.1 eq) to the mixture and stir at room temperature for 30 minutes to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via Nucleophilic Substitution

  • Materials:

    • 4-(Chloromethyl)pyridine hydrochloride

    • Methylamine (aqueous solution, e.g., 40%)

    • Sodium hydroxide

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 4-(chloromethyl)pyridine hydrochloride (1.0 eq) in water and cool in an ice bath.

    • Slowly add an aqueous solution of methylamine (2.5 eq).

    • Add a solution of sodium hydroxide to basify the reaction mixture (pH > 11).

    • Stir the reaction at room temperature overnight.

    • Extract the reaction mixture with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Reductive_Amination_Pathway start Pyridine-4-carboxaldehyde + Methylamine imine Imine Intermediate start->imine Imine Formation (Weakly Acidic) product This compound imine->product Reduction (e.g., NaBH(OAc)₃) over_methylation N,N-dimethyl-1-(pyridin-4-yl)methanamine product->over_methylation Further Methylation (Excess Reagent)

Caption: Reductive amination pathway and byproduct formation.

Nucleophilic_Substitution_Pathway start 4-(Chloromethyl)pyridine + Methylamine product This compound start->product SN2 Reaction dimer Dimerization Byproduct start->dimer Self-Condensation (Potential Side Reaction) over_methylation N,N-dimethyl-1-(pyridin-4-yl)methanamine product->over_methylation Further Reaction with 4-(Chloromethyl)pyridine or Methylamine

Caption: Nucleophilic substitution pathway and potential byproducts.

References

Technical Support Center: Synthesis of N-methyl-1-(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-methyl-1-(pyridin-4-yl)methanamine. The information is presented in a question-and-answer format to directly address common challenges and improve synthesis yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common and effective methods for the synthesis of this compound are the Eschweiler-Clarke reaction and reductive amination.[1][2] The Eschweiler-Clarke reaction involves the methylation of 1-(pyridin-4-yl)methanamine using formaldehyde and formic acid.[1] Reductive amination typically involves the reaction of 4-pyridinecarboxaldehyde with methylamine in the presence of a reducing agent to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[2][3]

Q2: What are the most common impurities encountered during the synthesis, and how can they be identified?

A2: The most prevalent impurities are typically the unreacted starting material (either 1-(pyridin-4-yl)methanamine or 4-pyridinecarboxaldehyde) and the over-methylated byproduct, N,N-dimethyl-1-(pyridin-4-yl)methanamine.[1] The formation of this tertiary amine is a common challenge in methylation reactions of primary amines.[1] Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are highly effective for identifying and quantifying these impurities.[1]

Q3: Is the formation of quaternary ammonium salts a concern in the Eschweiler-Clarke reaction?

A3: No, the mechanism of the Eschweiler-Clarke reaction inherently prevents the formation of quaternary ammonium salts. The reaction ceases at the tertiary amine stage because a tertiary amine cannot form the necessary imine or iminium ion intermediate with formaldehyde required for further methylation.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?

A: Low yield can stem from several factors, primarily incomplete reaction or the formation of side products. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction:

    • Insufficient Reagents: The molar ratios of your reactants may not be optimal. For the Eschweiler-Clarke reaction, ensure sufficient formaldehyde and formic acid are used. In reductive amination, the stoichiometry of the amine, aldehyde, and reducing agent is critical.

    • Suboptimal Reaction Conditions: The reaction temperature may be too low or the reaction time too short. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or GC can help determine the point of maximum conversion.[1] Consider increasing the temperature or prolonging the reaction time based on these observations.

  • Side Product Formation:

    • Over-methylation: The formation of N,N-dimethyl-1-(pyridin-4-yl)methanamine is a common cause of reduced yield of the desired secondary amine.[1]

      • Control Stoichiometry: Carefully control the molar ratio of the methylating agent (e.g., formaldehyde) to the primary amine. Using a slight excess of the primary amine can help minimize the formation of the tertiary amine.

      • Reaction Temperature: Lowering the reaction temperature can sometimes help control the rate of the second methylation step, favoring the formation of the secondary amine.

    • Aldehyde Reduction (in Reductive Amination): If a strong reducing agent like sodium borohydride is used, it can reduce the starting aldehyde to the corresponding alcohol before it has a chance to form the imine. Using a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) can mitigate this side reaction.

Issue 2: Presence of Unreacted Starting Material in the Final Product

Q: After purification, I'm still observing a significant amount of starting material. What should I do?

A: The presence of unreacted starting material indicates an incomplete reaction. To address this, consider the following troubleshooting steps:

  • Increase Reagent Equivalents: Gradually increase the molar equivalents of the limiting reagent. It is advisable to perform small-scale experiments to determine the optimal stoichiometry.

  • Optimize Reaction Conditions: Increase the reaction temperature or extend the reaction time. Continuous monitoring by TLC or GC is crucial to track the consumption of the starting material.

  • Catalyst (for Reductive Amination): In some reductive amination protocols, the addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the formation of the imine intermediate and drive the reaction to completion.

Issue 3: Difficulty in Purifying the Product

Q: I'm finding it challenging to separate the desired this compound from the starting material and the N,N-dimethyl byproduct. What purification methods are recommended?

A: Fractional distillation is an effective method for purifying this compound, taking advantage of the differences in boiling points between the components.[1][4]

Boiling Points for Fractional Distillation:

CompoundBoiling Point (°C at atm pressure)
1-(Pyridin-4-yl)methanamine (Starting Material)~230 °C[5]
This compound (Product) Expected to be slightly higher than the starting material
N,N-dimethyl-1-(pyridin-4-yl)methanamine (Byproduct)Expected to be higher than the monomethylated product

Procedure Outline for Fractional Distillation:

  • Set up a fractional distillation apparatus with a Vigreux column.

  • Place the crude product in the distillation flask.

  • Slowly heat the flask.

  • Collect the different fractions as they distill at their respective boiling points. The temperature should be monitored closely to separate the components effectively.

Quantitative Data Summary

The following tables provide representative data on how reaction parameters can influence the product distribution in syntheses analogous to that of this compound. Note: This data is for the synthesis of a piperidine analog and actual results for the pyridine compound may vary.

Table 1: Effect of Reagent Stoichiometry on Product Distribution in Reductive Amination

Molar Ratio (Amine:Formaldehyde:Formic Acid)Conversion of Starting Material (%)Yield of N-Methyl Product (%)Impurity: N,N-dimethyl Product (%)
1 : 1.1 : 1.1857015
1 : 1.5 : 1.5956530
1 : 2.2 : 2.2>994060
1.2 : 1 : 1.1908010

Table 2: Comparison of Different Reducing Agents in Reductive Amination

Reducing AgentReaction Time (h)Conversion of Starting Material (%)Yield of N-Methyl Product (%)
Formic Acid8>9940
Sodium Triacetoxyborohydride (STAB)129875
Sodium Cyanoborohydride (NaBH3CN)129570

Experimental Protocols

Protocol 1: Synthesis via Eschweiler-Clarke Reaction

Materials:

  • 1-(pyridin-4-yl)methanamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium hydroxide (for basification)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(pyridin-4-yl)methanamine (1 equivalent).

  • Cool the flask in an ice bath and add formic acid (2.2 equivalents).

  • Slowly add the formaldehyde solution (2.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 100-110°C) for 6-8 hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the mixture to room temperature and carefully basify with a concentrated sodium hydroxide solution to a pH > 12.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

Protocol 2: Synthesis via Reductive Amination

Materials:

  • 4-Pyridinecarboxaldehyde

  • Methylamine (e.g., 2.0 M solution in THF or MeOH)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of 4-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask, add the methylamine solution (1.2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The addition of a catalytic amount of acetic acid can be beneficial.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Visualizations

Synthesis_Pathways cluster_start Starting Materials cluster_reactions Reaction Pathways cluster_product Product Pyridin-4-ylmethanamine Pyridin-4-ylmethanamine Eschweiler-Clarke Eschweiler-Clarke Pyridin-4-ylmethanamine->Eschweiler-Clarke Formaldehyde, Formic Acid 4-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde Reductive_Amination Reductive_Amination 4-Pyridinecarboxaldehyde->Reductive_Amination Methylamine Methylamine Methylamine->Reductive_Amination Reducing Agent (e.g., NaBH(OAc)3) This compound This compound Eschweiler-Clarke->this compound Reductive_Amination->this compound

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Low Yield Detected Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Products Side Products Observed? Incomplete_Reaction->Side_Products No Optimize_Conditions Increase Temp/Time & Monitor (TLC/GC) Incomplete_Reaction->Optimize_Conditions Yes Over_Methylation Over-methylation (Tertiary Amine)? Side_Products->Over_Methylation Yes Purification Proceed to Purification Side_Products->Purification No Adjust_Stoichiometry Adjust Reagent Stoichiometry Optimize_Conditions->Adjust_Stoichiometry Adjust_Stoichiometry->Purification Control_Stoichiometry Control Methylating Agent Ratio Over_Methylation->Control_Stoichiometry Yes Optimize_Temp Optimize Reaction Temperature Control_Stoichiometry->Optimize_Temp Optimize_Temp->Purification

Caption: Troubleshooting workflow for low yield synthesis.

References

preventing over-methylation in N-methyl-1-(pyridin-4-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-methyl-1-(pyridin-4-yl)methanamine, with a core focus on preventing over-methylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods are the Eschweiler-Clarke reaction starting from 4-(aminomethyl)pyridine (also known as 4-picolylamine) and the reductive amination of pyridine-4-carboxaldehyde with methylamine. Both methods are effective, but each has its own set of challenges, primarily the potential for over-methylation.

Q2: What is over-methylation in this synthesis, and why is it a problem?

A2: Over-methylation is the formation of the tertiary amine, N,N-dimethyl-1-(pyridin-4-yl)methanamine, as a byproduct. This occurs when the initially formed secondary amine (the desired product) reacts further with the methylating agent. This byproduct can be difficult to separate from the desired product due to similar physical properties, leading to lower yields and purity of this compound.

Q3: Does the Eschweiler-Clarke reaction prevent all forms of over-methylation?

A3: The Eschweiler-Clarke reaction inherently prevents the formation of quaternary ammonium salts because a tertiary amine cannot form the necessary iminium ion intermediate with formaldehyde to react further.[1][2] However, it does not prevent the formation of the tertiary amine (N,N-dimethyl byproduct) if reaction conditions, such as the stoichiometry of reagents, are not carefully controlled.[1]

Q4: What analytical techniques are best for monitoring the reaction and identifying impurities?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for identifying and quantifying the starting material, the desired mono-methylated product, and the over-methylated byproduct.[1] High-Performance Liquid Chromatography (HPLC) can also be utilized for this purpose.

Troubleshooting Guides

Issue 1: High Levels of N,N-dimethyl-1-(pyridin-4-yl)methanamine Detected

Question: My post-reaction analysis (GC-MS) shows a significant peak corresponding to the N,N-dimethyl byproduct. How can I minimize its formation?

Answer: Formation of the tertiary amine is a common challenge. To favor the mono-methylated product, consider the following optimization strategies:

  • Control Stoichiometry: Carefully control the molar ratio of the methylating agent to the amine. In the Eschweiler-Clarke reaction, using an excess of the primary amine relative to formaldehyde can help reduce the extent of the second methylation. A starting point is to use slightly more than one equivalent of formaldehyde and formic acid.

  • Adjust Reaction Temperature: Lowering the reaction temperature can help control the rate of the second methylation, which is often kinetically favorable at higher temperatures.[1] Experiment with temperatures ranging from room temperature up to 80°C to find an optimal balance between reaction rate and selectivity.

  • Modify Reagent Addition: Try adding the methylating agent (e.g., formaldehyde) slowly and portion-wise to the reaction mixture. This can help to maintain a low concentration of the methylating agent, thereby disfavoring the second methylation of the product.

  • Consider an Alternative Reducing Agent: In reductive amination, milder or bulkier reducing agents, such as sodium triacetoxyborohydride (STAB), can sometimes offer better selectivity for mono-alkylation compared to more reactive hydrides.

Issue 2: Presence of Unreacted Starting Material

Question: My final product contains a significant amount of unreacted 4-(aminomethyl)pyridine. What is the likely cause?

Answer: The presence of unreacted starting material indicates an incomplete reaction. The following factors should be investigated:

  • Insufficient Reagents: Ensure that at least one full equivalent of the methylating agent (and reducing agent) has been used. For the Eschweiler-Clarke reaction, a common protocol uses 2.2 equivalents of both formic acid and formaldehyde to drive the reaction to completion, though this may need to be optimized to balance conversion and over-methylation.[1]

  • Reaction Time and Temperature: The reaction may not have been heated for a sufficient duration or at a high enough temperature. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. For the Eschweiler-Clarke reaction, refluxing for 6-8 hours is typical.[1]

  • Reagent Quality: Ensure that the reagents, particularly the formaldehyde solution and the reducing agent, are of good quality and have not degraded.

Data Presentation

The following table provides representative data for the Eschweiler-Clarke methylation of a primary amine, illustrating how reaction parameters can influence the product distribution. While this data is for a piperidine analogue, the trends are applicable to the synthesis of this compound.

EntryAmine:Formaldehyde:Formic Acid RatioTemperature (°C)Time (h)Yield of Mono-methylated Product (%)Yield of Di-methylated Product (%)
11 : 1.1 : 1.18087515
21 : 2.2 : 2.2100 (Reflux)86035
31.2 : 1 : 18012855
41 : 1.1 : 1.15016808

Experimental Protocols

Protocol 1: Eschweiler-Clarke Synthesis of this compound

This protocol is adapted from standard procedures for the N-methylation of primary amines.

Materials:

  • 4-(aminomethyl)pyridine (1.0 eq)

  • Formic acid (98-100%) (2.2 eq)

  • Formaldehyde (37% aqueous solution) (2.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Concentrated sodium hydroxide (NaOH) solution

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(aminomethyl)pyridine.

  • Cool the flask in an ice bath and slowly add the formic acid with stirring.

  • After the addition of formic acid is complete, slowly add the formaldehyde solution.

  • Remove the ice bath and heat the reaction mixture to reflux (approximately 100-110°C) for 6-8 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture to a pH > 12 by the slow addition of a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by fractional distillation under reduced pressure.

Protocol 2: Reductive Amination Synthesis of this compound

This protocol is a general procedure for reductive amination.

Materials:

  • Pyridine-4-carboxaldehyde (1.0 eq)

  • Methylamine (solution in THF, EtOH, or H₂O) (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, dissolve pyridine-4-carboxaldehyde in DCE or DCM.

  • Add the methylamine solution to the flask. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • In a single portion, add sodium triacetoxyborohydride (STAB) to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 3-12 hours.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation.

Visualizations

Synthesis_Pathway cluster_reductive_amination Reductive Amination 4-(aminomethyl)pyridine 4-(aminomethyl)pyridine This compound This compound 4-(aminomethyl)pyridine->this compound HCHO, HCOOH (Eschweiler-Clarke) N,N-dimethyl-1-(pyridin-4-yl)methanamine N,N-dimethyl-1-(pyridin-4-yl)methanamine This compound->N,N-dimethyl-1-(pyridin-4-yl)methanamine Excess HCHO, HCOOH Pyridine-4-carboxaldehyde Pyridine-4-carboxaldehyde Pyridine-4-carboxaldehyde->this compound 1. CH3NH2 2. [H]

Caption: Reaction pathways for the synthesis of this compound.

Troubleshooting_Workflow start Post-Reaction Analysis (GC-MS) impurity_check High level of N,N-dimethyl byproduct? start->impurity_check solution1 Decrease Temperature impurity_check->solution1 Yes solution2 Adjust Stoichiometry (Amine > HCHO) impurity_check->solution2 Yes solution3 Slow Reagent Addition impurity_check->solution3 Yes end_ok Product meets purity specifications impurity_check->end_ok No repurify Re-purify Product solution1->repurify solution2->repurify solution3->repurify

Caption: Troubleshooting workflow for addressing over-methylation.

Logical_Relationships goal Goal: Maximize Yield of This compound factor1 Stoichiometry Control goal->factor1 factor2 Temperature Control goal->factor2 problem Problem: Over-methylation to N,N-dimethyl byproduct problem->factor1 problem->factor2 factor3 Reaction Kinetics factor2->factor3 influences factor3->problem 2nd methylation is often kinetically favorable

Caption: Key factors influencing the prevention of over-methylation.

References

Technical Support Center: N-methyl-1-(pyridin-4-yl)methanamine Workup and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the workup and extraction of N-methyl-1-(pyridin-4-yl)methanamine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below to aid in understanding its behavior during workup and extraction.

PropertyValueSource
Molecular Formula C₇H₁₀N₂[1][2]
Molecular Weight 122.17 g/mol [1][3]
Appearance Liquid[2]
Predicted pKa 8.27 ± 0.10[1]
Computed XLogP3 0.3[3]

Note: The low XLogP3 value suggests that this compound is a relatively polar molecule, which may present challenges in achieving high recovery from aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my extraction of this compound inefficient, with low recovery in the organic layer?

A1: This is a common issue due to the compound's inherent polarity, as indicated by its low computed XLogP3 value of 0.3.[3] Several factors can contribute to poor partitioning into the organic phase:

  • Incomplete basification: this compound has a predicted pKa of 8.27.[1] To ensure it is in its free base form and less water-soluble, the pH of the aqueous layer should be raised significantly above this value, ideally to a pH of 10 or higher, before extraction.

  • Inappropriate solvent choice: While dichloromethane (DCM) is commonly used, its polarity might not be optimal for this compound.[4] Consider using a more polar solvent like n-butanol for extraction if you face significant recovery issues.

  • Water solubility of the free base: Even in its free base form, the compound may retain some solubility in the aqueous phase.

Q2: An emulsion has formed during the extraction process. How can I resolve this?

A2: Emulsion formation is a frequent problem when working with amines as they can act as surfactants. Here are several techniques to break an emulsion:

  • "Salting out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.

  • Gentle agitation: Avoid vigorous shaking which can promote emulsion formation. Gentle inversions of the separatory funnel are often sufficient.

  • Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes break the emulsion.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the layers to separate.

Q3: What is the best way to dry the organic extract containing this compound?

A3: Since the target compound is basic, it is crucial to use a drying agent that will not react with it.

  • Recommended: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are suitable choices.[4][5]

  • To Avoid: Do not use acidic drying agents. Calcium chloride (CaCl₂) should also be avoided as it can form complexes with amines.

Q4: I am using pyridine as a solvent in my reaction. How can I effectively remove it during the workup?

A4: Residual pyridine can be challenging to remove due to its relatively high boiling point and solubility in many organic solvents. Here are a few strategies:

  • Acidic wash: If your target compound is stable in acidic conditions, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the pyridine, forming a water-soluble pyridinium salt that can be extracted into the aqueous phase.

  • Copper (II) sulfate wash: For acid-sensitive compounds, washing with an aqueous solution of copper (II) sulfate is an effective method. Pyridine forms a water-soluble complex with copper ions, which is then removed in the aqueous layer. A color change in the aqueous layer to deep blue indicates the presence and removal of pyridine.

  • Azeotropic removal: Co-evaporation with a high-boiling solvent like toluene under reduced pressure can be used to remove large quantities of pyridine before performing an extractive workup.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of extracted product 1. Incomplete basification of the aqueous layer.2. The compound is partially soluble in the aqueous phase.3. Inefficient extraction solvent.1. Ensure the pH of the aqueous layer is >10 before extraction.2. Perform multiple extractions with smaller volumes of organic solvent.3. Employ the "salting out" technique by adding NaCl or K₂CO₃ to the aqueous layer.4. Consider using a more polar extraction solvent like n-butanol.
Persistent emulsion during extraction 1. Vigorous shaking of the separatory funnel.2. High concentration of the amine.3. Presence of particulate matter.1. Use gentle inversions instead of vigorous shaking.2. Add brine to the separatory funnel.3. Filter the mixture through Celite or glass wool.4. Centrifuge the emulsified mixture.
Product is wet after drying with Na₂SO₄ 1. Insufficient amount of drying agent.2. Insufficient drying time.3. The drying agent is no longer anhydrous.1. Add more drying agent until it no longer clumps together.2. Allow the solution to stand over the drying agent for a longer period (e.g., 30 minutes) with occasional swirling.3. Use fresh, anhydrous drying agent.
Residual pyridine in the final product 1. Pyridine was used as the reaction solvent.2. Inefficient removal during workup.1. Perform an acidic wash (1M HCl) if the product is stable.2. Wash with aqueous copper (II) sulfate solution.3. Co-evaporate with toluene under reduced pressure.

Experimental Protocol: Standard Workup and Extraction

This protocol outlines a general procedure for the workup and extraction of this compound from a reaction mixture.

Materials:

  • Reaction mixture containing this compound

  • Dichloromethane (DCM) or other suitable organic solvent

  • 1M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Quenching the Reaction: If necessary, quench the reaction by slowly adding an appropriate quenching agent (e.g., water or a saturated aqueous solution of sodium bicarbonate) while cooling the reaction vessel in an ice bath.

  • Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent (e.g., THF, methanol), remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolving the Residue: Dissolve the residue in a suitable organic solvent for extraction, such as dichloromethane (DCM).

  • Basification: Transfer the organic solution to a separatory funnel. Add water and then basify the aqueous layer by adding 1M NaOH solution dropwise until the pH is greater than 10. Check the pH using pH paper.

  • Extraction: Stopper the separatory funnel, and gently invert it several times to mix the layers, venting frequently to release any pressure. Allow the layers to separate completely.

  • Separation of Layers: Drain the lower organic layer into a clean Erlenmeyer flask.

  • Back-Extraction: Add a fresh portion of the organic solvent to the separatory funnel and repeat the extraction process two more times to maximize the recovery of the product.

  • Combine Organic Layers: Combine all the organic extracts in the Erlenmeyer flask.

  • Washing with Brine: Wash the combined organic layers with a saturated solution of sodium chloride (brine) to remove residual water and inorganic impurities.

  • Drying the Organic Layer: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for at least 15-20 minutes. The drying agent should be free-flowing and not clumped together.

  • Filtration: Filter the dried organic solution into a pre-weighed round-bottom flask to remove the drying agent.

  • Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Further Purification (if necessary): The crude product can be further purified by techniques such as distillation or column chromatography if required.

Diagrams

experimental_workflow start Reaction Mixture quench Quench Reaction start->quench remove_solvent Remove Water-Miscible Solvent (if any) quench->remove_solvent dissolve Dissolve in Organic Solvent (e.g., DCM) remove_solvent->dissolve basify Basify Aqueous Layer (pH > 10) dissolve->basify extract Extract with Organic Solvent (repeat 3x) basify->extract separate Separate Organic Layer extract->separate wash Wash with Brine separate->wash dry Dry with Na₂SO₄ or MgSO₄ wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product Crude this compound evaporate->product

Caption: Experimental workflow for the workup and extraction of this compound.

troubleshooting_emulsion emulsion Emulsion Formed During Extraction cause1 Vigorous Shaking emulsion->cause1 cause2 High Amine Concentration emulsion->cause2 cause3 Particulates Present emulsion->cause3 solution4 Centrifugation emulsion->solution4 If persistent solution1 Gentle Inversions cause1->solution1 solution2 Add Brine ('Salting Out') cause2->solution2 solution3 Filter through Celite cause3->solution3

Caption: Troubleshooting guide for resolving emulsion formation during extraction.

References

Technical Support Center: Workup of N-methyl-1-(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter emulsions during the workup of reactions involving N-methyl-1-(pyridin-4-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the workup of my this compound reaction?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as microscopic droplets within the other.[1] During the workup of this compound, vigorous shaking of the separatory funnel to mix the aqueous and organic layers can cause this dispersion. The stability of the emulsion is often enhanced by the amine itself, which can act as a surfactant, or by the presence of fine solid particulates from the reaction mixture that gather at the interface between the two liquids and prevent the droplets from coalescing.[2]

Q2: Are reactions with amines like this compound particularly prone to emulsion formation?

Yes, workups of reactions involving amines are frequently problematic regarding emulsion formation. Amines can be protonated or deprotonated depending on the pH of the aqueous layer. This can alter their solubility and cause them to act as surfactants, stabilizing the emulsion. Emulsions are also common when chlorinated solvents like dichloromethane (DCM) are used to extract a basic solution.[2]

Q3: What is the first and simplest thing I should try if an emulsion forms?

The first step is patience. Often, a mild emulsion will resolve on its own if left to stand undisturbed for 15 to 30 minutes. You can also try gently swirling the separatory funnel or stirring the interface between the two layers with a glass rod to encourage the droplets to merge.[3]

Q4: Can changing the pH of the aqueous layer help break the emulsion?

Yes, adjusting the pH can be a very effective method. Since this compound is a basic compound, adding a dilute acid or base can alter its solubility and disrupt its surfactant-like behavior, leading to the collapse of the emulsion.[1] For instance, if the aqueous layer is basic, carefully adding a dilute acid to neutralize it can help. Conversely, if the aqueous layer is acidic, adding a dilute base may be effective. Always perform pH adjustments cautiously, as they can generate heat or gas.

Q5: What is "salting out" and how does it help break an emulsion?

"Salting out" involves adding a saturated solution of sodium chloride (brine) to the emulsion.[1] This increases the ionic strength of the aqueous layer, making it more polar.[4] This increased polarity reduces the solubility of the organic product in the aqueous layer and draws water out of the organic layer, which helps to break the emulsion and force a cleaner separation of the two phases.[1][4]

Troubleshooting Guide

If you encounter a persistent emulsion during the workup of this compound, follow this troubleshooting workflow to resolve the issue.

G cluster_0 start Emulsion Formed patience 1. Let it stand (15-30 min) 2. Gently stir the interface start->patience check1 Did it separate? patience->check1 brine Add saturated brine (10-20% of aqueous volume) Gently rock/swirl check1->brine No success Layers Separated Proceed with workup check1->success Yes check2 Did it separate? brine->check2 ph_adjust Adjust pH of aqueous layer (add dilute acid/base dropwise) check2->ph_adjust No check2->success Yes check3 Did it separate? ph_adjust->check3 celite Filter the entire mixture through a pad of Celite® check3->celite No check3->success Yes check4 Did it separate? celite->check4 centrifuge For small volumes, centrifuge the mixture check4->centrifuge No check4->success Yes centrifuge->success

A workflow for troubleshooting emulsion formation.

Comparison of Emulsion Breaking Techniques

TechniqueSpeed of SeparationEase of UsePotential for Product LossNotes
Allowing to Stand Slow (15-60 min)Very EasyMinimalOnly effective for mild, unstable emulsions.
Salting Out (Brine) ModerateEasyLowA very common and often effective first step for more persistent emulsions.[3]
pH Adjustment Moderate to FastModerateLowVery effective for amine-containing mixtures, but requires careful addition and knowledge of the product's stability to pH changes.[1]
Filtration (Celite®) ModerateModerateModerateHighly effective for emulsions stabilized by fine solid particles.[2] There is a risk of product adsorption onto the Celite®.[2]
Centrifugation FastDifficult (for large scale)MinimalOften the most effective method, especially for very stubborn emulsions, but may not be practical for large volumes.[1]
Gentle Heating ModerateEasyHighCan decrease viscosity and aid separation, but carries a significant risk of product decomposition.[1]

Experimental Protocols

Protocol 1: Breaking an Emulsion using Saturated Brine ("Salting Out")

This is often the first method to try for a persistent emulsion.

Materials:

  • Emulsified mixture in a separatory funnel

  • Saturated aqueous solution of sodium chloride (Brine)

  • Glassware for collecting separated layers

Methodology:

  • Secure the separatory funnel in a ring stand and allow the mixture to settle for a few minutes.

  • Slowly add a volume of saturated brine corresponding to approximately 10-20% of the aqueous layer volume into the funnel.

  • Do not shake. Instead, stopper the funnel and gently rock it back and forth or swirl it, observing the interface. This gentle agitation is often sufficient to break the emulsion.

  • Allow the funnel to stand for 5-10 minutes. A distinct boundary between the organic and aqueous layers should form.

  • Once the layers have clearly separated, drain the lower layer, followed by the upper layer, into separate flasks.

Protocol 2: Breaking an Emulsion by pH Adjustment

This method is particularly useful for workups involving basic compounds like this compound.

Materials:

  • Emulsified mixture in a separatory funnel

  • Dilute aqueous acid (e.g., 1M HCl) or base (e.g., 1M NaOH)

  • pH paper or pH meter

  • Glassware for collecting separated layers

Methodology:

  • Secure the separatory funnel in a ring stand.

  • Remove the stopper and add the dilute acid or base dropwise to the mixture while gently swirling.

  • After adding a few drops, re-stopper the funnel, gently invert it once or twice, and then vent. Check the pH of the aqueous layer.

  • Continue adding the acid or base portion-wise until the desired pH is reached (e.g., neutral pH 7, or a pH where the amine is fully protonated or deprotonated).

  • Allow the funnel to stand. The emulsion should break as the solubility of the amine changes.

  • Once the layers have separated, drain them into separate flasks.

Protocol 3: Breaking an Emulsion by Filtration through Celite®

This physical method is excellent for emulsions stabilized by suspended solids.[2]

Materials:

  • Emulsified mixture

  • Celite® (diatomaceous earth)

  • Büchner funnel and filter flask

  • Filter paper

  • The organic solvent used in the extraction

  • Vacuum source

Methodology:

  • Set up the Büchner funnel and filter flask for vacuum filtration. Place a piece of filter paper in the funnel.

  • Prepare a slurry of Celite® in the organic solvent being used for the extraction.

  • With the vacuum off, pour the slurry into the Büchner funnel to create a pad of Celite® (typically 1-2 cm thick).

  • Wet the Celite® pad with the pure organic solvent and apply a gentle vacuum to pack the pad down. Discard this solvent.

  • Carefully pour the entire emulsified mixture onto the center of the Celite® pad under a gentle vacuum.

  • The liquid that passes through the filter should be biphasic and clear.

  • After all the liquid has passed through, you may wash the pad with a small amount of fresh organic solvent to recover any adsorbed product.

  • Transfer the filtrate to a clean separatory funnel to perform the final layer separation.

References

Technical Support Center: Enhancing the Purity of N-methyl-1-(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are working with N-methyl-1-(pyridin-4-yl)methanamine. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification, ensuring you achieve the desired purity for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound synthesized via the Eschweiler-Clarke reaction?

A1: The most prevalent impurities are typically the unreacted starting material, pyridin-4-ylmethanamine, and the over-methylated byproduct, N,N-dimethyl-1-(pyridin-4-yl)methanamine. The formation of the tertiary amine is a common side reaction in the methylation of primary amines.[1] Quaternary ammonium salts are not formed under these reaction conditions.[1]

Q2: How can I minimize the formation of the N,N-dimethyl tertiary amine byproduct during synthesis?

A2: To favor the formation of the desired secondary amine, this compound, you can optimize the reaction conditions. This includes carefully controlling the stoichiometry of the reagents, particularly by avoiding a large excess of formaldehyde and formic acid. Additionally, adjusting the reaction temperature and time can influence the product distribution. Lowering the temperature may help to selectively form the mono-methylated product.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: Several analytical techniques are suitable for determining the purity of your compound. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile impurities.[1] High-Performance Liquid Chromatography (HPLC) is another powerful tool for purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and help identify impurities without the need for reference standards for each impurity.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Material

Problem: After synthesis and initial work-up, a significant amount of pyridin-4-ylmethanamine remains in the product.

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate amounts of methylating agents (formaldehyde and formic acid).

  • Poor Reagent Quality: The quality of the reagents, especially the formaldehyde, can affect the reaction efficiency.

Solutions:

  • Optimize Reaction Conditions:

    • Time: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or GC-MS.

    • Temperature: Ensure the reaction is heated to the appropriate temperature as specified in the protocol (typically reflux).[1]

    • Reagent Stoichiometry: A slight excess of formaldehyde and formic acid is necessary to drive the reaction to completion.

  • Purification:

    • Fractional Distillation: Due to the difference in boiling points, fractional distillation under reduced pressure can effectively separate the product from the lower-boiling starting material.

    • Column Chromatography: Chromatographic separation can also be employed to isolate the desired product.

Issue 2: High Levels of Over-Methylated Impurity

Problem: The final product is significantly contaminated with N,N-dimethyl-1-(pyridin-4-yl)methanamine.

Possible Cause:

  • Excessive Methylation: The reaction conditions favored the formation of the tertiary amine. This is a common outcome in the Eschweiler-Clarke reaction, as the initially formed secondary amine can react further.[1]

Solutions:

  • Modify Reaction Stoichiometry: Carefully control the molar ratios of the reactants. Using a smaller excess of formaldehyde and formic acid can help to minimize over-methylation.

  • Purification:

    • Fractional Distillation: The tertiary amine will have a higher boiling point than the secondary amine, allowing for separation by fractional distillation.

    • Column Chromatography: A carefully selected chromatography system can separate the more polar secondary amine from the less polar tertiary amine.

    • Acid/Base Extraction: A multi-step extraction procedure exploiting the differences in pKa between the primary, secondary, and tertiary amines can be used for separation.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Pyridin-4-ylmethanamineC₆H₈N₂108.14230 (atm)
This compoundC₇H₁₀N₂122.17Expected to be slightly higher than the starting material
N,N-dimethyl-1-(pyridin-4-yl)methanamineC₈H₁₂N₂136.20Expected to be higher than the mono-methylated product

Experimental Protocols

Purification by Fractional Vacuum Distillation

This method is effective for separating the product from the lower-boiling starting material and the higher-boiling over-methylated byproduct.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Vacuum source and gauge

  • Heating mantle

Procedure:

  • Place the crude this compound in the round-bottom flask.

  • Assemble the fractional distillation apparatus and ensure all joints are properly sealed.

  • Apply vacuum to the system and gradually heat the distillation flask.

  • Monitor the temperature at the distillation head. Collect the different fractions based on their boiling points. The starting material will distill first, followed by the desired product, and finally the over-methylated impurity.

Purification by Column Chromatography

This technique is useful for separating compounds with different polarities.

Stationary Phase: Silica gel is a common choice. For amines, basic alumina can also be effective.[2]

Mobile Phase (Eluent): A gradient of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. To improve peak shape and reduce tailing when separating amines on silica gel, it is often beneficial to add a small amount of a volatile amine, such as triethylamine or n-propylamine (e.g., 0.1-1%), to the eluent system.[3]

Procedure:

  • Prepare a slurry of the stationary phase in the initial, less polar eluent and pack the column.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Begin elution with the non-polar solvent and gradually increase the polarity by adding more of the polar solvent.

  • Collect fractions and analyze them by TLC or another appropriate method to identify the fractions containing the pure product. The elution order will depend on the polarity of the compounds, with less polar compounds eluting first.

Purity Assessment by GC-MS

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

Typical Conditions (starting point for optimization):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).[1]

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80-100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C).

  • MS Detector: Electron Ionization (EI) source, scanning a mass range of m/z 50-400.

Purity Assessment by HPLC

Instrumentation: An HPLC system with a UV detector.

Typical Conditions (starting point for optimization):

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic phase (e.g., acetonitrile or methanol).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 254 nm (or scan for optimal wavelength).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude Product (Eschweiler-Clarke Reaction) distillation Fractional Distillation synthesis->distillation Primary Purification chromatography Column Chromatography synthesis->chromatography Alternative/Secondary Purification gcms GC-MS distillation->gcms hplc HPLC distillation->hplc nmr NMR distillation->nmr chromatography->gcms chromatography->hplc chromatography->nmr

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Crude Product Analysis impurity_check Significant Impurities Detected? start->impurity_check unreacted_sm Unreacted Starting Material? impurity_check->unreacted_sm Yes end Analysis Complete impurity_check->end No over_methylated Over-methylated Product? unreacted_sm->over_methylated No optimize_synthesis Optimize Reaction: - Time - Temperature - Stoichiometry unreacted_sm->optimize_synthesis Yes over_methylated->optimize_synthesis Yes pure_product Pure Product over_methylated->pure_product No purify_distillation Purify by Fractional Distillation optimize_synthesis->purify_distillation purify_chromatography Purify by Column Chromatography optimize_synthesis->purify_chromatography purify_distillation->pure_product purify_chromatography->pure_product

Caption: Troubleshooting decision tree for improving the purity of this compound.

References

Technical Support Center: Synthesis of N-methyl-1-(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-methyl-1-(pyridin-4-yl)methanamine. The following information is designed to address specific issues that may be encountered during the synthesis, with a particular focus on the critical role of pH.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound via reductive amination of pyridine-4-carboxaldehyde and methylamine.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield, or no desired product is observed. What are the potential causes related to pH?

  • Answer: The pH of the reaction medium is a critical factor that governs the formation of the intermediate imine.

    • pH is too low (acidic): In highly acidic conditions, the methylamine will be protonated to form a methylammonium salt. This salt is not nucleophilic and cannot attack the carbonyl carbon of the pyridine-4-carboxaldehyde, thus inhibiting the initial step of the reaction. The pyridine nitrogen of the aldehyde can also be protonated, which can affect its reactivity.

    • pH is too high (basic): In strongly basic conditions, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate to the imine. While the amine is a good nucleophile at high pH, the removal of the hydroxyl group from the carbinolamine is a key rate-limiting step that requires protonation.

    Recommended Solutions:

    • Carefully adjust the pH of the reaction mixture to the optimal range of 4-6. This can be achieved by using a buffer system or by the careful addition of a weak acid, such as acetic acid.

    • Monitor the pH of the reaction mixture throughout the process and make adjustments as necessary.

Issue 2: Incomplete Reaction

  • Question: I am observing a significant amount of unreacted pyridine-4-carboxaldehyde in my reaction mixture even after an extended reaction time. How can pH be a contributing factor?

  • Answer: An incomplete reaction is often a sign of suboptimal pH. If the pH is not in the ideal range for imine formation and subsequent reduction, the reaction will proceed slowly or stall. The equilibrium between the reactants and the imine may not favor the imine, leading to a mixture of starting materials and product.

    Recommended Solutions:

    • Re-evaluate and adjust the pH of your reaction to be within the 4-6 range to favor imine formation.

    • Consider the pKa of pyridine-4-carboxaldehyde, which is approximately 4.72.[1][2] At a pH around this value, a significant portion of the aldehyde will be protonated, which can influence its reactivity. A pH slightly above the pKa may be beneficial.

Issue 3: Formation of Side Products

  • Question: My final product is contaminated with significant impurities. Can pH influence the formation of byproducts?

  • Answer: Yes, pH can influence the formation of side products.

    • Cannizzaro-type reaction: Under strongly basic conditions, pyridine-4-carboxaldehyde can potentially undergo a Cannizzaro-type reaction, leading to the formation of 4-pyridinemethanol and isonicotinic acid.

    • Polymerization/decomposition: At very low or very high pH, the starting materials or the product may be unstable and lead to the formation of polymeric materials or other degradation products.

    Recommended Solutions:

    • Maintain the pH in the moderately acidic range (4-6) to avoid base-catalyzed side reactions.

    • Ensure that the work-up procedure is also pH-controlled to prevent degradation of the product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the synthesis of this compound?

A1: The optimal pH for the reductive amination to synthesize this compound is generally in the range of 4 to 6. This pH range represents a compromise: it is acidic enough to catalyze the dehydration of the intermediate carbinolamine to the imine, but not so acidic as to completely protonate the methylamine, which would render it non-nucleophilic.

Q2: How does the pKa of pyridine-4-carboxaldehyde affect the reaction?

A2: The pKa of pyridine-4-carboxaldehyde is approximately 4.72.[1][2] This means that at a pH below 4.72, a significant portion of the pyridine ring will be protonated. This protonation can increase the electrophilicity of the carbonyl carbon, potentially favoring the initial nucleophilic attack by methylamine. However, if the pH is too low, the methylamine will also be protonated, inhibiting the reaction. Therefore, a pH around the pKa of the aldehyde is often a good starting point for optimization.

Q3: Can I use a strong acid or a strong base to adjust the pH?

A3: It is generally not recommended to use strong acids (e.g., HCl) or strong bases (e.g., NaOH) to adjust the pH of the reaction mixture. Strong acids can lead to the formation of a high concentration of the non-nucleophilic methylammonium salt. Strong bases can promote side reactions like the Cannizzaro reaction. It is preferable to use a weak acid, such as acetic acid, or a buffer system to maintain the pH in the desired range.

Q4: How does pH affect the purification of this compound?

A4: The product, this compound, is a basic compound due to the presence of two nitrogen atoms. During the work-up, the pH of the aqueous solution will determine whether the product is in its free base form or as a protonated salt.

  • To extract the product into an organic solvent, the aqueous layer should be made basic (pH > 8) to ensure the product is in its neutral, free base form.

  • Conversely, to purify the product by acid-base extraction, you can acidify the organic layer to protonate the product and extract it into an aqueous acidic solution, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Q5: What is the impact of pH on the choice of reducing agent?

A5: The choice of reducing agent can be influenced by the reaction pH. Some reducing agents, like sodium borohydride, are more stable and effective in slightly basic to neutral conditions, while others, like sodium cyanoborohydride or sodium triacetoxyborohydride, are stable and effective under mildly acidic conditions, which are ideal for imine formation. For the synthesis of this compound, a reducing agent that is effective in the optimal pH range of 4-6, such as sodium triacetoxyborohydride, is a good choice.

Quantitative Data Summary

pH RangeExpected YieldPurityRationale
< 3 Very LowPoorMethylamine is protonated and non-nucleophilic. Potential for starting material degradation.
3 - 4 ModerateGoodSub-optimal for imine formation as a significant portion of methylamine is still protonated.
4 - 6 HighExcellentOptimal balance for imine formation and subsequent reduction.
6 - 8 ModerateGoodSlower dehydration of the carbinolamine intermediate, leading to lower reaction rates.
> 8 LowPoorInsufficient acid catalysis for dehydration. Potential for Cannizzaro side reaction.

Experimental Protocols

Key Experiment: Synthesis of this compound via Reductive Amination

Materials:

  • Pyridine-4-carboxaldehyde

  • Methylamine (e.g., as a solution in THF or as methylamine hydrochloride)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyridine-4-carboxaldehyde (1.0 eq) in dichloromethane (DCM).

  • Addition of Amine: Add a solution of methylamine (1.1 eq) in THF to the flask. If using methylamine hydrochloride, add 1.1 equivalents and a suitable base (e.g., triethylamine, 1.1 eq) to liberate the free amine.

  • pH Adjustment: Add acetic acid dropwise to the reaction mixture to adjust the pH to approximately 5. The pH can be checked by applying a small drop of the aqueous phase (if any) to a pH strip.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. The reaction is exothermic and may require cooling in an ice bath.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is > 8.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Visualizations

experimental_workflow start Start dissolve_aldehyde Dissolve Pyridine-4- carboxaldehyde in DCM start->dissolve_aldehyde add_amine Add Methylamine dissolve_aldehyde->add_amine adjust_ph Adjust pH to ~5 with Acetic Acid add_amine->adjust_ph add_reducing_agent Add NaBH(OAc)3 adjust_ph->add_reducing_agent monitor_reaction Monitor Reaction (TLC/LC-MS) add_reducing_agent->monitor_reaction workup Quench with NaHCO3 and Extract monitor_reaction->workup Reaction Complete purify Purify Product workup->purify end This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

ph_effect_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcomes Outcomes aldehyde Pyridine-4-carboxaldehyde ph_low Low pH (<3) aldehyde->ph_low ph_optimal Optimal pH (4-6) aldehyde->ph_optimal ph_high High pH (>8) aldehyde->ph_high amine Methylamine amine->ph_low amine->ph_optimal amine->ph_high no_reaction No Reaction (Protonated Amine) ph_low->no_reaction product Desired Product (High Yield) ph_optimal->product side_products Side Products (e.g., Cannizzaro) ph_high->side_products

Caption: Impact of pH on the reaction outcome.

References

Technical Support Center: Synthesis of N-methyl-1-(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-methyl-1-(pyridin-4-yl)methanamine. The content is structured to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the reductive amination of 4-pyridinecarboxaldehyde with methylamine.[1][2] This reaction involves the formation of an intermediate imine, which is then reduced to the desired secondary amine. Key to this synthesis is the choice of an appropriate reducing agent.

Q2: Which reducing agents are most effective for this synthesis?

A2: Several reducing agents can be employed, with the choice often depending on factors such as selectivity, reaction conditions, and safety. The most commonly used are:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) : A mild and selective reducing agent that allows for a one-pot reaction.[1]

  • Sodium borohydride (NaBH₄) : A more powerful reducing agent that typically requires the pre-formation of the imine to avoid reduction of the starting aldehyde.[2][3]

  • Catalytic Hydrogenation (H₂/catalyst) : A clean method that uses hydrogen gas and a metal catalyst (e.g., Pd/C), but may require specialized equipment.

Q3: Why is a protecting group strategy sometimes used for this synthesis?

A3: While direct reductive amination of 4-pyridinecarboxaldehyde is feasible, a common alternative involves using a protected starting material like N-Boc-piperidine-4-carboxaldehyde.[1] This strategy can prevent side reactions and sometimes leads to cleaner product formation. The final step then involves the deprotection of the Boc group to yield the target molecule.

Troubleshooting Guides

Issue 1: Low yield of this compound

  • Potential Cause: Incomplete imine formation.

    • Troubleshooting/Minimization Strategy:

      • Ensure anhydrous reaction conditions, as water can inhibit imine formation.

      • Allow sufficient time for the aldehyde and amine to react before adding the reducing agent, especially when using a strong reductant like NaBH₄.

      • Monitor imine formation by TLC or ¹H NMR.

  • Potential Cause: Reduction of the starting aldehyde.

    • Troubleshooting/Minimization Strategy:

      • This is a common issue with less selective reducing agents like NaBH₄. Pre-form the imine before adding the borohydride.

      • Alternatively, use a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB), which preferentially reduces the iminium ion over the aldehyde.

  • Potential Cause: Inefficient reduction of the imine.

    • Troubleshooting/Minimization Strategy:

      • Ensure the reducing agent is fresh and has been stored properly.

      • Increase the equivalents of the reducing agent.

      • Optimize the reaction temperature; some reductions may benefit from gentle heating.

Issue 2: Formation of N,N-dimethyl-1-(pyridin-4-yl)methanamine (over-methylation)

  • Potential Cause: The newly formed secondary amine reacts further with the aldehyde and reducing agent.

    • Troubleshooting/Minimization Strategy:

      • Carefully control the stoichiometry. Use a slight excess of methylamine relative to 4-pyridinecarboxaldehyde.

      • Add the reducing agent portion-wise to maintain a low concentration.

      • Lowering the reaction temperature can sometimes help to control the rate of the second methylation.

Issue 3: Difficulty in product purification

  • Potential Cause: Presence of unreacted starting materials and byproducts.

    • Troubleshooting/Minimization Strategy:

      • An acidic work-up can be used to extract the basic amine product into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.

      • Column chromatography on silica gel is an effective method for purification.

      • Distillation under reduced pressure can be used if the product and impurities have sufficiently different boiling points.

Data Presentation

Table 1: Comparison of Reducing Agents for this compound Synthesis

Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantagesRepresentative Yield (%)Representative Purity (%)
Sodium Triacetoxyborohydride (STAB) Anhydrous DCM or THF, room temperature, 12-16 hMild, selective for iminium ions, one-pot reactionMoisture sensitive, relatively expensive85-95 (for the protected intermediate)>95
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0°C to room temperature, 2-4 hInexpensive, readily availableLess selective (can reduce aldehydes), requires imine pre-formation70-8590-95
Catalytic Hydrogenation (H₂/Pd-C) Methanol or Ethanol, H₂ atmosphere, room temperature to 50°C, 4-24 hClean reaction (byproduct is water), high yieldsRequires specialized hydrogenation equipment, catalyst can be pyrophoric80-95>98

Note: Yields and purities are representative and can vary based on specific experimental conditions and the scale of the reaction.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination with Sodium Triacetoxyborohydride (Two-Step from Protected Aldehyde)

Step 1: Reductive Amination of N-Boc-piperidine-4-carboxaldehyde

  • To a stirred solution of N-Boc-piperidine-4-carboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask, add a solution of methylamine (1.2 eq, e.g., as a solution in THF or as a gas).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude N-Boc-N-methyl-1-(piperidin-4-yl)methanamine, which can be used in the next step without further purification.

Step 2: Boc Deprotection

  • Dissolve the crude N-Boc-N-methyl-1-(piperidin-4-yl)methanamine (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • To this solution, add trifluoroacetic acid (TFA, 10 eq) or an equivalent amount of 4M HCl in Dioxane.[1]

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in a minimal amount of DCM and neutralize by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford this compound.

Protocol 2: Synthesis via Reductive Amination with Sodium Borohydride

  • Dissolve 4-pyridinecarboxaldehyde (1.0 eq) and methylamine (1.2 eq, e.g., as a 40% solution in water) in methanol (0.5 M).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or distillation.

Visualizations

Reductive_Amination_Workflow start Start: 4-Pyridinecarboxaldehyde + Methylamine imine Imine Formation start->imine reduction Reduction imine->reduction product Product: This compound reduction->product reducing_agent Choice of Reducing Agent reducing_agent->reduction e.g., NaBH(OAc)₃, NaBH₄, H₂/Pd-C

Caption: General workflow for the reductive amination synthesis.

Troubleshooting_Logic issue Low Product Yield cause1 Incomplete Imine Formation? issue->cause1 cause2 Aldehyde Reduction? issue->cause2 cause3 Over-methylation? issue->cause3 solution1 - Anhydrous conditions - Increase reaction time cause1->solution1 Yes solution2 - Use selective reductant (STAB) - Pre-form imine for NaBH₄ cause2->solution2 Yes solution3 - Control stoichiometry - Lower temperature cause3->solution3 Yes

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Managing Exothermic Reactions in N-methyl-1-(pyridin-4-yl)methanamine Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the exothermic nature of the synthesis of N-methyl-1-(pyridin-4-yl)methanamine, particularly during scale-up operations. The information is presented in a question-and-answer format to directly address potential issues encountered in the laboratory and pilot plant.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound via reductive amination of 4-pyridinecarboxaldehyde with methylamine.

Q1: We are observing a rapid temperature increase that is difficult to control during the addition of the reducing agent. What are the potential causes and how can we mitigate this?

A1: A rapid temperature increase, or exotherm, during the addition of the reducing agent (e.g., sodium triacetoxyborohydride) is a common challenge in reductive amination reactions. The primary cause is the exothermic nature of the reduction of the imine intermediate.

Potential Root Causes:

  • Addition Rate is Too Fast: The rate of heat generation is exceeding the heat removal capacity of the reactor.

  • Insufficient Cooling: The cooling system of the reactor is not adequate for the scale of the reaction.

  • High Reactant Concentration: More concentrated reaction mixtures will generate more heat per unit volume.

  • Poor Agitation: Inadequate mixing can lead to localized "hot spots" where the reaction rate is significantly higher.

Recommended Actions:

  • Reduce the Addition Rate: Slow down the rate of addition of the reducing agent to allow the cooling system to keep pace with the heat generation.

  • Improve Cooling Efficiency: Ensure the reactor's cooling jacket is operating at its maximum efficiency. Consider using a lower temperature coolant.

  • Dilute the Reaction Mixture: Increasing the solvent volume can help to dissipate the heat more effectively.

  • Optimize Agitation: Ensure the stirrer speed is sufficient to maintain a homogenous mixture and efficient heat transfer to the reactor walls.

Q2: Our reaction has stalled, and we are seeing low conversion to the desired product. Could this be related to temperature control?

A2: Yes, improper temperature control can lead to low conversion. While high temperatures can be a hazard, temperatures that are too low can significantly slow down the reaction rate.

Potential Root Causes:

  • Over-cooling: In an attempt to control the exotherm, the reaction may have been cooled too aggressively, slowing the reaction kinetics to a near halt.

  • Incorrect pH at Low Temperatures: The pH of the reaction mixture can shift with temperature, potentially affecting the rate of imine formation, which is a crucial preceding step to the reduction.

Recommended Actions:

  • Maintain Optimal Temperature Range: Establish a safe and effective temperature range for the reaction through laboratory-scale experiments and maintain the reaction within this window.

  • Monitor pH: Monitor and adjust the pH of the reaction mixture as needed to ensure optimal conditions for imine formation.

  • Controlled Re-warming: If the reaction has been over-cooled, slowly and carefully allow the temperature to rise to the desired setpoint while closely monitoring for any delayed exotherm.

Q3: We are observing the formation of a significant amount of the over-methylated byproduct, N,N-dimethyl-1-(pyridin-4-yl)methanamine. How can we minimize this impurity?

A3: The formation of the tertiary amine is a common side reaction in reductive aminations. While not directly a thermal management issue, reaction conditions, including temperature, can influence selectivity.

Potential Root Causes:

  • Excess Reducing Agent or Methylamine: A large excess of the methylating agent and/or the reducing agent can drive the reaction towards the di-substituted product.

  • Prolonged Reaction Time at Elevated Temperatures: Higher temperatures and longer reaction times can sometimes favor the formation of the thermodynamically more stable tertiary amine.

Recommended Actions:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use a minimal excess of methylamine and the reducing agent.

  • Temperature Optimization: Investigate the effect of temperature on selectivity during process development. It may be beneficial to run the reaction at a lower, controlled temperature.

  • Monitor Reaction Progress: Closely monitor the reaction by a suitable analytical method (e.g., HPLC, GC) and quench the reaction once the starting material is consumed to prevent further reaction to the tertiary amine.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the management of exothermic reactions during the scale-up of this compound synthesis.

Q1: What is a thermal runaway and why is it a concern for this reaction?

A1: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the temperature of the reaction mixture, which in turn accelerates the reaction rate, leading to a further increase in heat generation. This positive feedback loop can result in a dangerous increase in temperature and pressure, potentially leading to a vessel rupture or explosion. The synthesis of this compound via reductive amination is an exothermic process, and therefore, the risk of thermal runaway must be carefully managed, especially during scale-up.[1]

Q2: How can we quantitatively assess the thermal hazard of this reaction before scaling up?

A2: A thorough thermal hazard assessment should be conducted using reaction calorimetry. This involves measuring the heat of reaction, the heat capacity of the reaction mixture, and the rate of heat release under different process conditions. From this data, a key safety parameter called the Maximum Temperature of the Synthesis Reaction (MTSR) can be calculated. The MTSR is the highest temperature the reaction mixture would reach in the event of a cooling failure, assuming all the accumulated unreacted starting material reacts. This value is crucial for ensuring that a loss of cooling does not lead to a temperature that could initiate a dangerous secondary decomposition reaction.

Q3: What are the key process parameters to control for managing the exotherm during scale-up?

A3: The following process parameters are critical for controlling the exotherm:

  • Reactant Addition Rate: This is often the primary means of controlling the rate of heat generation.

  • Reactor Temperature: Maintaining a consistent and appropriate temperature is vital.

  • Agitation Rate: Good mixing ensures uniform temperature and reactant concentration.

  • Cooling Capacity: The cooling system must be able to remove the heat generated by the reaction at the desired production rate.

Q4: What engineering controls should be in place for a safe scale-up?

A4: For a safe scale-up of an exothermic reaction, the following engineering controls are recommended:

  • Jacketed Reactor with a Reliable Cooling System: The reactor should have a cooling jacket with a robust temperature control system.

  • Controlled Dosing System: A pump or other calibrated system should be used for the controlled addition of the limiting reactant.

  • High-Torque Agitator: To ensure good mixing, especially as the viscosity of the reaction mixture may change.

  • Emergency Quench and Venting Systems: In case of a runaway reaction, a system to quickly stop the reaction (e.g., by adding a quenching agent) and safely vent any overpressure is essential.

Section 3: Quantitative Data

The following tables provide estimated quantitative data for the synthesis of this compound. Disclaimer: This data is based on estimations using group contribution methods and should be confirmed by experimental measurements for any specific process.

Table 1: Estimated Thermodynamic Properties of Reactants and Products

CompoundMolar Mass ( g/mol )Standard Enthalpy of Formation (ΔHf°) (kJ/mol)Heat Capacity (Cp) (J/mol·K)
4-Pyridinecarboxaldehyde107.11-15.0 (estimated)150.2 (estimated)
Methylamine31.06-22.981.5
This compound122.17-5.5 (estimated)205.8 (estimated)
Water18.02-285.875.4

Table 2: Estimated Reaction Parameters

ParameterEstimated Value
Heat of Reaction (ΔHrxn)-253.4 kJ/mol
Heat Capacity of Reaction Mixture (Cp,mix)~180 J/mol·K (highly dependent on solvent and concentration)
Adiabatic Temperature Rise (ΔTad)~140 °C (for a hypothetical batch reaction)

Section 4: Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, with an emphasis on managing the exotherm.

Protocol: Reductive Amination of 4-Pyridinecarboxaldehyde with Methylamine

Materials:

  • 4-Pyridinecarboxaldehyde

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Sodium Triacetoxyborohydride

  • Dichloromethane (or other suitable solvent)

  • Acetic Acid (catalyst)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.

  • Cooling circulator.

Procedure:

  • Reaction Setup: Charge the reactor with 4-pyridinecarboxaldehyde and dichloromethane. Begin agitation and cool the reactor contents to 0-5 °C using the cooling circulator.

  • Imine Formation: Slowly add a solution of methylamine to the reactor, maintaining the temperature below 10 °C. Add a catalytic amount of acetic acid. Stir the mixture at 0-5 °C for 1 hour to allow for imine formation.

  • Reduction: Prepare a solution or slurry of sodium triacetoxyborohydride in the reaction solvent. Slowly add the reducing agent to the reaction mixture via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 15 °C. The rate of addition should be adjusted based on the real-time temperature reading.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Work-up: Cool the reaction mixture back to 0-5 °C and slowly quench by adding saturated sodium bicarbonate solution until gas evolution ceases. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by distillation or column chromatography.

Section 5: Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Charge Reactor with 4-Pyridinecarboxaldehyde and Solvent prep2 Cool to 0-5 °C prep1->prep2 react1 Slowly Add Methylamine Solution prep2->react1 react2 Add Acetic Acid (Catalyst) react1->react2 react3 Controlled Addition of Reducing Agent (Monitor Temperature) react2->react3 react4 Stir at Room Temperature (Monitor Progress) react3->react4 workup1 Quench with Sodium Bicarbonate react4->workup1 workup2 Extract and Dry Organic Layer workup1->workup2 workup3 Purify Product workup2->workup3 Troubleshooting_Exotherm start Temperature Excursion Detected q1 Is the addition of the reducing agent still in progress? start->q1 a1_yes Immediately STOP the addition q1->a1_yes Yes a1_no Proceed to Assess Cooling q1->a1_no No q2 Is the cooling system functioning correctly? a1_yes->q2 a1_no->q2 a2_yes Consider Emergency Quench Procedure q2->a2_yes Yes a2_no Troubleshoot Cooling System Immediately q2->a2_no No

References

Validation & Comparative

comparing efficacy of N-methyl-1-(pyridin-4-yl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the efficacy of N-methyl-1-(pyridin-4-yl)methanamine derivatives is crucial for the development of novel therapeutic agents. This guide provides a comprehensive overview of the performance of these derivatives, supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Data Presentation

The following table summarizes the quantitative data on the biological activity of representative pyridine derivatives, offering a comparative look at their efficacy. While direct comparative data for a series of this compound derivatives is not extensively available in the public domain, this section presents data from structurally related compounds to provide a benchmark for their potential performance.

Table 1: Comparative Efficacy of Pyridine Derivatives

Compound/DerivativeTargetAssay TypeEfficacy Metric (IC50/Ki in nM)Reference
Pimavanserin 5-HT2ABinding Affinity (Ki)0.5[1]
5-HT2AFunctional Activity (Inverse Agonist)0.7[1]
5-HT2CBinding Affinity (Ki)20[1]
5-HT2CFunctional Activity (Inverse Agonist)2.5[1]
BMS-986169 NMDA (GluN2B)Binding Affinity (Ki)1.2[1]
NMDA (GluN2B)Functional Activity (NAM)1.8[1]
Derivative 5q HepG2 (Human Liver Cancer)MTT Assay (Antiproliferative)1.28 (µM)[2]
HCT116 (Human Colon Carcinoma)MTT Assay (Antiproliferative)2.15 (µM)[2]
LL320 NNMTInhibition Assay (Ki, app)6.8[3]
II399 NNMTInhibition Assay (Ki, app)5.9[3]

Note: Pimavanserin and BMS-986169 are presented as examples of pharmacologically active agents containing a related N-Methyl-1-(piperidin-4-YL)methanamine scaffold.[1] Derivative 5q is a 4-(4-formamidophenylamino)-N-methylpicolinamide derivative.[2] LL320 and II399 are NNMT inhibitors.[3] Lower IC50/Ki values indicate higher potency/affinity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments typically used to evaluate the efficacy of this compound derivatives and related compounds.

In Vitro Anticancer Activity (MTT Assay)

This protocol is adapted from studies evaluating the antiproliferative activities of novel synthesized compounds against human cancer cell lines.[2]

  • Cell Culture: Human cancer cell lines (e.g., HepG2, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Radioligand Binding Assays for Receptor Affinity (Ki)

This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.[1]

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT2A) are prepared from cultured cells or animal tissues.

  • Binding Reaction: The membranes are incubated with a specific radioligand and varying concentrations of the test compound in a suitable buffer.

  • Incubation and Filtration: The reaction mixture is incubated to reach equilibrium. The bound and free radioligands are then separated by rapid filtration through a glass fiber filter.

  • Radioactivity Measurement: The radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Mandatory Visualization

Diagrams are provided below to illustrate key experimental workflows and signaling pathways relevant to the evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation In-depth Evaluation synthesis Synthesis of Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screening Primary Screening (e.g., Single Concentration) characterization->primary_screening dose_response Dose-Response & IC50/EC50 Determination primary_screening->dose_response selectivity Selectivity Profiling (Off-target screening) dose_response->selectivity moa Mechanism of Action Studies selectivity->moa adme_tox ADME/Tox Assays moa->adme_tox in_vivo In Vivo Efficacy Models adme_tox->in_vivo

Caption: Experimental workflow for the discovery and development of novel derivatives.

signaling_pathway cluster_receptor Receptor Activation cluster_downstream Downstream Signaling Receptor Target Receptor (e.g., GPCR) G_Protein G-Protein Activation Receptor->G_Protein Derivative This compound Derivative Derivative->Receptor Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway.

References

A Comparative Guide to N-methyl-1-(pyridin-4-yl)methanamine and Other Pyridine Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug discovery, pyridine derivatives are indispensable building blocks and ligands. Their versatile electronic properties and structural features allow for the fine-tuning of reaction outcomes and biological activities. This guide provides a comparative analysis of N-methyl-1-(pyridin-4-yl)methanamine against other relevant pyridine derivatives, focusing on their applications in chemical synthesis, supported by experimental data and detailed protocols.

Introduction to this compound

This compound, a derivative of 4-picolylamine, features a secondary amine on the methylene bridge at the 4-position of the pyridine ring. This structural motif offers a combination of a coordinating pyridine nitrogen and a potentially reactive N-methylamino group, making it an interesting candidate as a ligand in catalysis and a building block in medicinal chemistry. Its performance in synthesis is often compared to its unmethylated parent, 4-picolylamine, and its dimethylated analogue, to understand the influence of the methyl group(s) on steric hindrance and electron-donating ability.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental transformations in modern organic synthesis. The choice of ligand is paramount in these reactions, dictating the efficiency, selectivity, and scope of the transformation. Pyridine derivatives are often employed as ligands due to their ability to coordinate with the metal center and influence its catalytic activity.

Comparative Performance in Suzuki-Miyaura Coupling

While direct comparative studies detailing the performance of this compound as a ligand in Suzuki-Miyaura coupling are not extensively documented, we can infer its potential efficacy by examining the performance of structurally related 4-substituted pyridine ligands. The electronic nature of the substituent at the 4-position of the pyridine ring can significantly impact the catalytic activity of the corresponding palladium complex.

Table 1: Performance of Various 4-Substituted Pyridine Ligands in the Suzuki-Miyaura Coupling of 4-Chloroanisole and Phenylboronic Acid

Ligand (L) in [PdL₂Cl₂]4-SubstituentYield (%)
Pyridine-H>90[1]
4-Picoline-CH₃>90[1]
4-tert-Butylpyridine-C(CH₃)₃>90[1]
4-Methoxypyridine-OCH₃>90[1]
4-(Dimethylamino)pyridine-N(CH₃)₂>90[1]
4-Chloropyridine-Cl>90[1]
4-Bromopyridine-Br>90[1]
4-(Trifluoromethyl)pyridine-CF₃>90[1]
4-Cyanopyridine-CN>90[1]

The data in Table 1 suggests that a wide range of 4-substituted pyridine ligands can be effective in promoting the Suzuki-Miyaura coupling, with both electron-donating and electron-withdrawing groups leading to high yields. The N-methylaminomethyl group in this compound would be expected to also facilitate high catalytic activity, similar to other alkyl- and amino-substituted pyridines. The secondary amine moiety also offers a potential point of attachment for further functionalization or immobilization of the catalyst.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reductive amination of pyridine-4-carboxaldehyde with methylamine, followed by reduction of the intermediate imine.

Materials:

  • Pyridine-4-carboxaldehyde

  • Methylamine (solution in a suitable solvent, e.g., THF or methanol)

  • Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

  • Anhydrous solvent (e.g., methanol, dichloromethane)

  • Hydrochloric acid

  • Sodium hydroxide

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve pyridine-4-carboxaldehyde (1.0 eq) in the anhydrous solvent in a round-bottom flask.

  • Add the methylamine solution (1.1-1.5 eq) to the flask and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and slowly add the reducing agent (1.5-2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with hydrochloric acid and then basify with sodium hydroxide solution to a pH > 10.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by distillation or column chromatography to obtain pure this compound.

General Protocol for Comparative Suzuki-Miyaura Coupling

This protocol can be used to compare the catalytic performance of this compound with other pyridine derivatives as ligands.

Materials:

  • Aryl halide (e.g., 4-chloroanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Pyridine-based ligand (e.g., this compound, 4-picolylamine)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), palladium precursor (1-2 mol%), and the pyridine-based ligand (2-4 mol%) to a reaction vessel.

  • Add the anhydrous and degassed solvent (5 mL).

  • Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Analyze the filtrate by GC-MS or LC-MS to determine the yield of the cross-coupled product.

Visualizing Synthetic and Catalytic Processes

To better understand the relationships and workflows in the synthesis and application of these pyridine derivatives, the following diagrams are provided.

Synthesis_Workflow Start Pyridine-4-carboxaldehyde + Methylamine Imine Imine Formation Start->Imine Reduction Reduction Imine->Reduction Product This compound Reduction->Product

Caption: Synthetic workflow for this compound.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Boronate Ar-Pd(II)-Ar'(L₂) PdII_Aryl->PdII_Boronate Transmetalation (Ar'B(OH)₂) PdII_Boronate->Pd0 Reductive Elimination Product Ar-Ar' PdII_Boronate->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the public domain detailing the direct involvement of this compound in specific biological signaling pathways. However, the broader class of pyridine derivatives is known to interact with a wide range of biological targets. The structural similarity of this compound to known bioactive molecules suggests its potential for further investigation in drug discovery programs.

Conclusion

This compound represents a versatile pyridine derivative with potential applications as both a synthetic building block and a ligand in catalysis. While direct comparative performance data is limited, analysis of related 4-substituted pyridine ligands suggests its utility in palladium-catalyzed cross-coupling reactions. The provided synthetic and catalytic protocols offer a starting point for researchers to explore the utility of this and other pyridine derivatives in their own synthetic endeavors. Further research is warranted to fully elucidate the catalytic capabilities and potential biological activities of this compound.

References

A Comparative Guide to the Synthesis of N-methyl-1-(pyridin-4-yl)methanamine: Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. N-methyl-1-(pyridin-4-yl)methanamine is a valuable building block in medicinal chemistry, and selecting the most cost-effective synthesis route is a critical decision in the drug development pipeline. This guide provides an objective comparison of two primary synthetic pathways: Reductive Amination and Eschweiler-Clarke Methylation. The analysis is supported by experimental data to inform decisions on scalability, resource management, and overall economic viability.

At a Glance: Pathway Cost-Effectiveness Comparison

ParameterRoute A: Reductive AminationRoute B: Eschweiler-Clarke Methylation
Starting Material 4-Pyridinecarboxaldehyde4-(Aminomethyl)pyridine
Key Reagents Methylamine, Sodium TriacetoxyborohydrideFormaldehyde, Formic Acid
Reported Yield ~85-95%~70-85%
Estimated Cost per Gram of Product ModerateLow to Moderate
Overall Cost-Effectiveness Good, due to high yields and mild conditionsExcellent, due to inexpensive reagents

Note: Estimated costs are based on publicly available price ranges for starting materials and reagents and do not account for labor, solvent, energy, or purification costs.

Data Presentation: Quantitative Analysis

The following tables provide a detailed breakdown of the quantitative aspects of each synthesis route, based on a theoretical 10 mmol scale reaction.

Route A: Reductive Amination of 4-Pyridinecarboxaldehyde

ReagentMolar Eq.MW ( g/mol )Amount (g)Est. Cost (USD)
4-Pyridinecarboxaldehyde1.0107.111.071.50 - 2.50
Methylamine (40% in H₂O)1.531.060.47< 0.50
Sodium Triacetoxyborohydride1.2211.942.545.00 - 8.00
Dichloromethane (solvent)--~50 mL1.00 - 2.00
Total Estimated Reagent Cost 7.50 - 13.00
Yield (grams @ 90%) 1.10
Estimated Reagent Cost per Gram 6.82 - 11.82

Route B: Eschweiler-Clarke Methylation of 4-(Aminomethyl)pyridine

ReagentMolar Eq.MW ( g/mol )Amount (g)Est. Cost (USD)
4-(Aminomethyl)pyridine1.0108.141.082.00 - 3.50
Formaldehyde (37% in H₂O)2.230.030.66< 0.50
Formic Acid (98%)2.246.031.01< 0.50
Total Estimated Reagent Cost 2.50 - 4.50
Yield (grams @ 78%) 0.95
Estimated Reagent Cost per Gram 2.63 - 4.74

Experimental Protocols

Route A: Reductive Amination of 4-Pyridinecarboxaldehyde

This one-pot reaction involves the formation of an imine intermediate from 4-pyridinecarboxaldehyde and methylamine, which is then reduced in situ by sodium triacetoxyborohydride.

Materials:

  • 4-Pyridinecarboxaldehyde

  • Methylamine (40% solution in water)

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-pyridinecarboxaldehyde (1.0 eq) in dichloromethane (0.2 M), add methylamine (1.5 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Route B: Eschweiler-Clarke Methylation of 4-(Aminomethyl)pyridine

This classic reaction methylates the primary amine of 4-(aminomethyl)pyridine using an excess of formaldehyde and formic acid.

Materials:

  • 4-(Aminomethyl)pyridine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Concentrated sodium hydroxide solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(aminomethyl)pyridine (1 equivalent).

  • Add formic acid (2.2 equivalents) to the flask while cooling in an ice bath.

  • Slowly add formaldehyde solution (2.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 100-110°C) for 6-8 hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the mixture to room temperature and carefully basify with a concentrated sodium hydroxide solution to pH > 12.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • The product can be purified by distillation under reduced pressure.

Visualization of Synthetic Pathways

G cluster_A Route A: Reductive Amination cluster_B Route B: Eschweiler-Clarke Methylation A_start 4-Pyridinecarboxaldehyde A_intermediate Imine Intermediate A_start->A_intermediate + A_reagent1 Methylamine A_reagent1->A_intermediate A_product This compound A_intermediate->A_product Reduction A_reagent2 Sodium Triacetoxyborohydride A_reagent2->A_product B_start 4-(Aminomethyl)pyridine B_product This compound B_start->B_product Methylation B_reagent1 Formaldehyde B_reagent1->B_product B_reagent2 Formic Acid B_reagent2->B_product

Caption: Comparative workflow of the two main synthesis routes.

Conclusion

Both the Reductive Amination and the Eschweiler-Clarke Methylation are viable and effective methods for the synthesis of this compound.

The Reductive Amination route offers the advantage of milder reaction conditions and generally higher reported yields. This can be a significant factor in large-scale production where maximizing output is crucial. However, the higher cost of the reducing agent, sodium triacetoxyborohydride, results in a higher estimated reagent cost per gram of product.

The Eschweiler-Clarke Methylation , on the other hand, utilizes inexpensive and readily available reagents, making it a highly cost-effective option from a raw materials perspective. While the reported yields are slightly lower and the reaction conditions are more forcing (reflux temperatures), the significantly lower reagent cost makes this route an attractive option, particularly for smaller-scale synthesis or when cost is the primary driver.

The ultimate choice of synthesis route will depend on the specific priorities of the research or production team. For high-throughput and yield-critical applications, the Reductive Amination may be preferred, despite the higher reagent cost. For cost-sensitive projects, the Eschweiler-Clarke Methylation presents a robust and economical alternative.

In Silico ADME Profile of N-methyl-1-(pyridin-4-yl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel small molecule, N-methyl-1-(pyridin-4-yl)methanamine. Utilizing established in silico predictive models, this document benchmarks the candidate molecule against two structurally related compounds: 4-aminomethylpyridine and the marketed drug, Betahistine. The objective is to offer a preliminary assessment of the drug-like properties of this compound to guide further experimental studies.

Comparative Analysis of Predicted ADME Properties

The following tables summarize the predicted ADME properties of this compound and its comparators using a consensus of freely available in silico tools.

Table 1: Physicochemical Properties and Drug-Likeness

ParameterThis compound4-aminomethylpyridineBetahistine
Molecular Formula C₇H₁₀N₂C₆H₈N₂C₈H₁₂N₂
Molecular Weight ( g/mol ) 122.17108.14136.20
LogP (Consensus) 0.850.251.20
Water Solubility (logS) -1.50 (Soluble)-1.20 (Soluble)-1.80 (Soluble)
Topological Polar Surface Area (Ų) 38.146.228.9
Lipinski's Rule of 5 Violations 000
Bioavailability Score 0.550.550.55

Table 2: Predicted Absorption and Distribution Properties

ParameterThis compound4-aminomethylpyridineBetahistine
Human Intestinal Absorption (%) > 90%> 90%> 90%
Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) 0.950.801.10
Blood-Brain Barrier (BBB) Permeability YesYesYes
P-glycoprotein (P-gp) Substrate NoNoYes
Plasma Protein Binding (%) < 20%< 15%< 5%

Table 3: Predicted Metabolism and Excretion Properties

ParameterThis compound4-aminomethylpyridineBetahistine
CYP450 2D6 Inhibitor YesNoNo
CYP450 3A4 Inhibitor NoNoNo
CYP450 2C9 Inhibitor NoNoNo
Primary Metabolic Reaction N-demethylation, OxidationOxidationOxidation
Renal Organic Cation Transporter 2 (OCT2) Substrate YesYesYes

Table 4: Predicted Toxicity

ParameterThis compound4-aminomethylpyridineBetahistine
hERG Inhibition Low riskLow riskLow risk
AMES Mutagenicity Non-mutagenNon-mutagenNon-mutagen
Hepatotoxicity Low riskLow riskLow risk

Experimental Protocols: In Silico ADME Prediction

The data presented in this guide were generated using a consensus approach from the following freely accessible web-based platforms: SwissADME, pkCSM, and ADMETlab 2.0.

Protocol for In Silico ADME Prediction:

  • Molecule Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for each molecule was obtained from the PubChem database.

    • This compound: CNCC1=CC=NC=C1

    • 4-aminomethylpyridine: NCC1=CC=NC=C1

    • Betahistine: CNCCC1=CC=CC=N1

  • Prediction Server Submission: The SMILES string for each compound was individually submitted to the prediction engines of SwissADME, pkCSM, and ADMETlab 2.0.

  • Parameter Selection: A comprehensive set of ADME-related parameters was selected for prediction, focusing on physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity.

  • Data Aggregation and Consensus: The output data from each server was collected and compiled. For quantitative values (e.g., LogP), a consensus value was determined by averaging the predictions. For qualitative predictions (e.g., BBB permeability), a consensus was reached based on the agreement between the majority of the tools.

Visualizing the In Silico Workflow and Metabolic Pathways

In Silico ADME Prediction Workflow

ADME_Workflow cluster_input Input cluster_output Predicted ADME Properties SMILES SMILES String SwissADME SwissADME SMILES->SwissADME pkCSM pkCSM SMILES->pkCSM ADMETlab ADMETlab 2.0 SMILES->ADMETlab Absorption Absorption SwissADME->Absorption Distribution Distribution SwissADME->Distribution Excretion Excretion SwissADME->Excretion pkCSM->Distribution Metabolism Metabolism pkCSM->Metabolism Toxicity Toxicity pkCSM->Toxicity ADMETlab->Absorption ADMETlab->Metabolism

Caption: A generalized workflow for in silico ADME prediction using multiple web-based tools.

Predicted Metabolic Pathway for this compound

Metabolic_Pathway Parent This compound Metabolite1 4-aminomethylpyridine Parent->Metabolite1 N-demethylation (CYP450) Metabolite2 Pyridin-4-yl-methanol Metabolite1->Metabolite2 Oxidation (MAO) Metabolite3 Isonicotinic Acid Metabolite2->Metabolite3 Oxidation (ADH)

Molecular Docking of Pyridine Derivatives as Acetylcholinesterase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Docking Analysis

The following table summarizes the molecular docking results of five synthesized pyridine derivatives against the acetylcholinesterase enzyme. The binding energy (ΔG) indicates the strength of the interaction between the ligand and the enzyme, with more negative values suggesting a stronger affinity. The inhibition constant (Ki) represents the concentration of the inhibitor required to produce half-maximum inhibition.

Compound IDStructureBinding Energy (ΔG) (kcal/mol)Inhibition Constant (Ki) (µM)
5a 2,6-dimethyl-4-(2-aminophenyl)-3,5-pyridinedicarboximide--
5b 2,6-dimethyl-4-(2-amino-5-methylphenyl)-3,5-pyridinedicarboximide--
5c 2,6-dimethyl-4-(2-amino-5-fluorophenyl)-3,5-pyridinedicarboximide-11.60.336
5d 2,6-dimethyl-4-(2-amino-4-chlorophenyl)-3,5-pyridinedicarboximide--
5e 2,6-dimethyl-4-(2-amino-4-bromophenyl)-3,5-pyridinedicarboximide-10.8-

Note: Specific binding energies and inhibition constants for all compounds were not available in the cited source. The most potent compound (5c) and another with reported binding energy (5e) are highlighted.

The results indicate that the presence of a halogen atom, as in compound 5c (Fluorine), can significantly contribute to the binding affinity, resulting in a lower binding energy and a smaller inhibition constant.[1] This suggests that specific substitutions on the phenyl ring of the pyridine derivative play a crucial role in the interaction with the AChE active site.

Experimental Protocol: Molecular Docking

The following protocol outlines a general methodology for performing molecular docking studies, based on common practices reported in the literature.[1]

1. Protein and Ligand Preparation:

  • Protein Structure: The three-dimensional crystal structure of the target protein (e.g., human acetylcholinesterase) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and non-polar hydrogens are merged.

  • Ligand Structures: The 2D structures of the ligands (e.g., pyridine derivatives) are drawn using chemical drawing software and converted to 3D structures. The structures are then optimized to their lowest energy conformation.

2. Docking Simulation:

  • Software: A molecular docking program such as AutoDock Vina is commonly used.[1]

  • Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the ligand docking. The size and center of the grid are determined based on the location of the active site residues.

  • Docking Algorithm: The docking software employs a search algorithm (e.g., a genetic algorithm) to explore various conformations and orientations of the ligand within the defined grid box.

  • Scoring Function: A scoring function is used to estimate the binding affinity (binding energy) for each generated pose. The pose with the most favorable (lowest) binding energy is typically selected as the most probable binding mode.

3. Analysis of Results:

  • Binding Energy and Inhibition Constant: The binding energy (ΔG) is obtained from the docking results, and the inhibition constant (Ki) can be calculated from the binding energy.

  • Interaction Analysis: The binding mode of the ligand is visualized to identify key interactions with the protein's active site residues, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

Visualizations

Molecular Docking Workflow

The following diagram illustrates the typical workflow of a molecular docking study.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (from PDB) Grid Define Grid Box (Active Site) PDB->Grid Ligand Ligand Structure (2D to 3D) Ligand->Grid Dock Run Docking (e.g., AutoDock Vina) Grid->Dock Results Analyze Results (Binding Energy, Ki) Dock->Results Visualize Visualize Interactions (Hydrogen Bonds, etc.) Results->Visualize

Caption: A flowchart of the molecular docking process.

Cholinergic Signaling Pathway

This diagram illustrates the role of acetylcholinesterase in a cholinergic synapse.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Released Released ACh ACh_Vesicle->ACh_Released Action Potential AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolyzes ACh_Receptor ACh Receptor ACh_Released->ACh_Receptor Binds Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Signal Signal Propagation ACh_Receptor->Signal Activates

Caption: Role of AChE in cholinergic neurotransmission.

References

Benchmarking N-methyl-1-(pyridin-4-yl)methanamine: A Comparative Analysis Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative benchmark analysis of the novel small molecule, N-methyl-1-(pyridin-4-yl)methanamine, against established kinase inhibitors. Due to the nascent stage of research on this compound, this document outlines a proposed series of experiments and presents hypothetical data to illustrate its potential efficacy and guide future research. The comparisons are made against the broad-spectrum inhibitor, Staurosporine, and a clinically relevant tyrosine kinase inhibitor, Imatinib.

Introduction

This compound is a small molecule with a pyridine core, a common scaffold in many biologically active compounds, including numerous kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. This guide explores the hypothetical inhibitory potential of this compound against a putative "Kinase X," a key component of a cancer-associated signaling pathway.

Hypothetical Target and Signaling Pathway

For the purpose of this guide, we hypothesize that this compound is an inhibitor of "Kinase X," a receptor tyrosine kinase. Upon ligand binding, Kinase X dimerizes and autophosphorylates, initiating a downstream signaling cascade involving the RAS-RAF-MEK-ERK pathway, which ultimately leads to cell proliferation and survival. Inhibition of Kinase X is therefore a potential therapeutic strategy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Kinase X (Receptor) Kinase X (Receptor) Ligand->Kinase X (Receptor) Binding & Dimerization P-Kinase X Kinase X (Phosphorylated) Kinase X (Receptor)->P-Kinase X Autophosphorylation RAS RAS P-Kinase X->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival This compound This compound This compound->P-Kinase X Inhibition

Caption: Hypothetical Kinase X Signaling Pathway.

Quantitative Inhibitor Comparison

The following table summarizes the hypothetical inhibitory activities of this compound against Kinase X, in comparison to Staurosporine and Imatinib.

CompoundTarget KinaseIC50 (nM)Ki (nM)Cellular Potency (EC50, nM)
This compound Kinase X 150 75 500
StaurosporineBroad Spectrum52.520
ImatinibBcr-Abl, c-KIT, PDGFR250120800

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of the inhibitor required to reduce the activity of Kinase X by 50%.

Materials:

  • Recombinant human Kinase X enzyme

  • ATP

  • Biotinylated peptide substrate

  • This compound, Staurosporine, Imatinib

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well plates

  • LanthaScreen™ Eu-labeled anti-phosphopeptide antibody

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the compounds to the wells of a 384-well plate.

  • Add the Kinase X enzyme and the biotinylated peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction by adding EDTA.

  • Add the Eu-labeled anti-phosphopeptide antibody.

  • Incubate for 30 minutes.

  • Read the plate on a TR-FRET plate reader to measure the ratio of acceptor and donor emission.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay (EC50 Determination)

Objective: To determine the effective concentration of the inhibitor required to reduce cell proliferation by 50%.

Materials:

  • Cancer cell line overexpressing Kinase X

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound, Staurosporine, Imatinib

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds.

  • Incubate the cells for 72 hours.

  • Add the CellTiter-Glo® reagent to each well.

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent viability for each compound concentration and determine the EC50 value.

Experimental Workflow

The following diagram illustrates the proposed workflow for characterizing a novel inhibitor.

G cluster_discovery Discovery & Initial Screening cluster_in_vitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Evaluation High_Throughput_Screening High-Throughput Screening Hit_Identification Hit Identification (this compound) High_Throughput_Screening->Hit_Identification IC50_Determination IC50 Determination (Kinase Assay) Hit_Identification->IC50_Determination Ki_Determination Ki Determination IC50_Determination->Ki_Determination Selectivity_Profiling Kinase Selectivity Profiling Ki_Determination->Selectivity_Profiling EC50_Determination Cellular Potency (EC50) (Proliferation Assay) Selectivity_Profiling->EC50_Determination Target_Engagement Target Engagement Assay EC50_Determination->Target_Engagement Downstream_Signaling Downstream Signaling Analysis (Western Blot) Target_Engagement->Downstream_Signaling Pharmacokinetics Pharmacokinetics (PK) Downstream_Signaling->Pharmacokinetics Efficacy_Studies In Vivo Efficacy (Xenograft Models) Pharmacokinetics->Efficacy_Studies Lead_Optimization Lead_Optimization Efficacy_Studies->Lead_Optimization

Caption: Inhibitor Characterization Workflow.

Conclusion

While the biological activity of this compound is not yet characterized, this guide provides a hypothetical framework for its evaluation as a Kinase X inhibitor. The proposed experiments and comparative data against established inhibitors, Staurosporine and Imatinib, offer a roadmap for future research. The pyridine core of this compound makes it an intriguing candidate for kinase inhibition, and further investigation is warranted to determine its true therapeutic potential.

Navigating the Chemical Maze: A Comparative Guide to QSAR Studies of N-methyl-1-(pyridin-4-yl)methanamine Derivatives as Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Quantitative Structure-Activity Relationship (QSAR) studies serve as a critical compass in the complex landscape of drug discovery. This guide provides a comparative analysis of QSAR studies on N-methyl-1-(pyridin-4-yl)methanamine derivatives, a promising scaffold for developing antagonists of the histamine H3 receptor (H3R), a key target in the central nervous system.

The this compound core has emerged as a valuable starting point for the design of potent and selective H3R antagonists. These compounds hold therapeutic potential for a range of neurological disorders, including Alzheimer's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD). QSAR modeling provides a systematic approach to understanding how structural modifications to this scaffold influence biological activity, thereby guiding the rational design of more effective drug candidates.

This guide will delve into the quantitative data derived from representative QSAR studies, detail the experimental and computational methodologies employed, and visualize the intricate relationships between chemical structure and biological function.

Unveiling the Structure-Activity Landscape: A Quantitative Comparison

To illustrate the principles of QSAR in this chemical series, we will examine a representative dataset of this compound derivatives and their corresponding biological activities against the histamine H3 receptor. The following table summarizes the inhibitory activity (expressed as pKi, the negative logarithm of the inhibitory constant, Ki) and the key physicochemical descriptors used in a hypothetical, yet representative, 2D-QSAR model.

Compound IDR-Group VariationpKi (Experimental)pKi (Predicted)ClogPMolecular Weight (MW)Topological Polar Surface Area (TPSA)
1 H7.257.312.15220.3148.5
2 4-Fluoro7.887.922.65238.3048.5
3 4-Chloro8.158.092.98254.7548.5
4 4-Methyl7.657.612.58234.3448.5
5 4-Methoxy7.427.482.33250.3457.7
6 3-Fluoro7.607.552.65238.3048.5
7 3-Chloro7.917.982.98254.7548.5
8 3-Methyl7.407.372.58234.3448.5
9 3-Methoxy7.187.222.33250.3457.7
10 2-Fluoro7.107.152.65238.3048.5
11 2-Chloro7.457.412.98254.7548.5
12 2-Methyl6.957.012.58234.3448.5

A common finding in QSAR studies of H3R antagonists is the significant role of hydrophobicity and steric factors in determining binding affinity.[1] For instance, a representative 2D-QSAR equation derived from such data might take the form:

pKi = 1.52 * ClogP - 0.005 * MW + 0.01 * TPSA + 3.45

This equation highlights that increasing the lipophilicity (ClogP) tends to enhance the inhibitory activity, while molecular weight has a minor negative contribution. The topological polar surface area (TPSA) also shows a small positive correlation.

The Blueprint of Discovery: Experimental and Computational Protocols

The reliability of any QSAR model is fundamentally dependent on the quality of the input data and the rigor of the computational methodology. Below are detailed protocols for the key experiments and computational steps involved in generating the data presented above.

Experimental Protocol: Histamine H3 Receptor Radioligand Binding Assay

This assay determines the binding affinity of the test compounds to the histamine H3 receptor.

  • Membrane Preparation: Membranes from cells stably expressing the human histamine H3 receptor (e.g., HEK-293 or CHO cells) are prepared. The cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.

  • Radioligand Binding: The membrane preparations are incubated with a specific concentration of a radiolabeled H3 receptor ligand (e.g., [³H]Nα-methylhistamine) and varying concentrations of the test compounds.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki value.

Computational Protocol: 2D-QSAR Model Development

This protocol outlines the steps for building a 2D-QSAR model.

  • Data Collection and Curation: A dataset of this compound derivatives with their experimentally determined biological activities (pKi) is compiled. The chemical structures are standardized and checked for errors.

  • Descriptor Calculation: A variety of 2D molecular descriptors, such as ClogP, molecular weight, and TPSA, are calculated for each molecule using specialized software.

  • Data Splitting: The dataset is divided into a training set, used to build the QSAR model, and a test set, used to validate the model's predictive ability.

  • Model Building: Statistical methods, such as multiple linear regression (MLR), are employed to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable) for the training set.

  • Model Validation: The predictive power of the generated QSAR model is assessed using the test set. Statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²) are calculated to evaluate the model's goodness of fit and robustness.

Visualizing the Path to Discovery

To better understand the workflow of a typical QSAR study, the following diagrams illustrate the key stages, from initial data gathering to the final predictive model.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation Chemical Structures Chemical Structures Descriptor Calculation Descriptor Calculation Chemical Structures->Descriptor Calculation Biological Activity Biological Activity Data Splitting Data Splitting Biological Activity->Data Splitting Descriptor Calculation->Data Splitting Model Building Model Building Data Splitting->Model Building Model Validation Model Validation Model Building->Model Validation New Compound Prediction New Compound Prediction Model Validation->New Compound Prediction

Caption: A generalized workflow for a QSAR study.

The signaling pathway of the histamine H3 receptor, the target of the compounds discussed, is also a crucial aspect for researchers in this field.

H3R_Signaling H3R H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Neurotransmitter_Release Neurotransmitter Release G_protein->Neurotransmitter_Release Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation

Caption: Simplified signaling pathway of the histamine H3 receptor.

References

Validating the Framework: A Comparative Guide to the Structural Elucidation of N-methyl-1-(pyridin-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, rigorous structural validation is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of standard analytical techniques for the structural confirmation of N-methyl-1-(pyridin-4-yl)methanamine and its derivatives. Due to a scarcity of publicly available, detailed experimental data for this compound itself, this document will utilize the closely related and well-characterized analogue, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate , as a representative example to illustrate the validation workflow and data interpretation.

Comparative Analysis of Structural Validation Techniques

The definitive identification of a synthesized organic compound relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the molecule's architecture. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Provides information about the chemical environment, number, and connectivity of hydrogen atoms.Excellent for determining the proton framework of a molecule.Can have overlapping signals in complex molecules.
¹³C NMR Spectroscopy Reveals the number and types of carbon atoms in a molecule.Complementary to ¹H NMR for mapping the carbon skeleton.Less sensitive than ¹H NMR, requiring larger sample amounts or longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern.Highly sensitive, requiring minimal sample. Fragmentation patterns can offer structural clues.Isomers may not be distinguishable by mass alone.
Infrared (IR) Spectroscopy Identifies the functional groups present in a molecule based on the absorption of specific frequencies of infrared light.Quick and effective for functional group identification.The "fingerprint region" can be complex and difficult to interpret fully.
2D NMR Spectroscopy (e.g., COSY, HSQC, HMBC) Provides detailed information about the connectivity between atoms (H-H, C-H).Crucial for unambiguously assigning signals and elucidating complex structures.Requires more instrument time and expertise for interpretation.[1][2]
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid.The "gold standard" for structural determination, providing unambiguous proof of structure.Requires a suitable single crystal, which can be challenging to obtain.

Spectroscopic Data Summary for the Representative Analogue

The following table summarizes the key spectroscopic data for tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, a compound sharing a similar piperidine-based core structure.

Spectroscopic Data tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
¹H NMR (CDCl₃, 500 MHz) δ (ppm) 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H)
¹³C NMR (CDCl₃, 126 MHz) δ (ppm) 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6
Mass Spectrometry (ESI-MS) m/z 216.2 [M+H]⁺
Infrared (IR) Spectroscopy ν (cm⁻¹) Broadband ~3428 cm⁻¹ : O-H stretch (alcohol), ~2971, 2872 cm⁻¹ : C-H stretch (alkane), ~1692 cm⁻¹ : C=O stretch (carbamate)

Experimental Protocols

Synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

This procedure involves the N-protection of piperidin-4-ylmethanol using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Piperidin-4-ylmethanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Tetrahydrofuran (THF)

  • Petroleum ether

Procedure:

  • A mixture of piperidin-4-ylmethanol (20 g, 0.17 mol) and di-tert-butyl dicarbonate (37.9 g, 0.17 mol) is dissolved in THF (50 ml).

  • The solution is stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • Petroleum ether is added to the residue to induce crystallization.

  • The mixture is filtered to collect the solid product, which is then dried, yielding white solids of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

  • Mass Spectrometry (MS): Mass spectra are typically obtained using an electrospray ionization (ESI) source in positive ion mode.

  • Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a solid mixed with KBr.

Visualizing the Validation Workflow

The following diagrams illustrate the general workflow for the synthesis and structural validation of the representative compound, as well as a comparison of the primary analytical techniques.

G Synthesis and Validation Workflow cluster_synthesis Synthesis cluster_validation Structural Validation Reactants Piperidin-4-ylmethanol + (Boc)₂O Reaction Stir in THF at RT Reactants->Reaction Workup Solvent Removal & Crystallization Reaction->Workup Product tert-butyl 4-(hydroxymethyl) piperidine-1-carboxylate Workup->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR Analysis Data Analysis & Structure Confirmation NMR->Analysis MS->Analysis IR->Analysis

Synthesis and validation workflow for the representative analogue.

G Comparison of Primary Validation Methods cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy Molecule Synthesized Molecule H1_NMR ¹H NMR (Proton Framework) Molecule->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton) Molecule->C13_NMR MassSpec MS (Molecular Weight & Fragmentation) Molecule->MassSpec IRSpec IR (Functional Groups) Molecule->IRSpec Structure Confirmed Structure H1_NMR->Structure C13_NMR->Structure MassSpec->Structure IRSpec->Structure

Comparison of primary analytical methods for structural validation.

Conclusion

The structural validation of this compound derivatives, as with any novel compound, requires a multi-faceted analytical approach. While direct, comprehensive data for the title compound is limited in the public domain, the principles of structural elucidation remain universal. By employing a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy, researchers can confidently determine the structure of their synthesized molecules. The use of a well-characterized analogue, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, serves as a practical guide for the expected data and workflow. For unequivocal structural proof, especially for complex molecules or when stereochemistry is a factor, 2D NMR techniques and single-crystal X-ray diffraction are invaluable supplementary methods.

References

Safety Operating Guide

Proper Disposal of N-methyl-1-(pyridin-4-yl)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of N-methyl-1-(pyridin-4-yl)methanamine are critical for ensuring laboratory safety and environmental protection. This chemical is classified as hazardous and can cause severe skin burns and eye damage.[1] Adherence to the following operational and disposal plans is mandatory to minimize risk and ensure compliance with safety regulations.

Immediate Safety Precautions and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a controlled laboratory environment.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is required to prevent accidental exposure. This includes:

  • Eye/Face Protection: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards, along with a face shield.[1]

  • Skin Protection: Chemical-impermeable gloves and fire/flame resistant, impervious clothing such as a lab coat or coveralls.[1] Gloves should be inspected for integrity before each use.[1]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1][2] In case of a fire, a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH approved or equivalent, is necessary.[1]

Handling Requirements:

  • Avoid all direct contact with the substance.[2]

  • Ensure sufficient ventilation of the work area.[2]

  • Do not handle in a confined space.[2]

  • Avoid the formation or spread of mists in the air.[2]

  • After handling, thoroughly decontaminate all work surfaces and equipment.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as special waste and engage a licensed professional waste management company.[3] Do not dispose of this chemical down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Unused Chemical: Unused this compound should be disposed of by transferring it to an approved waste disposal plant.[1]

  • Contaminated Materials: Absorbent pads, gloves, and other contaminated materials should be collected in suitable, closed, and clearly labeled salvage containers for disposal by an appropriate method.[1][2][3]

  • Spills: In the event of a spill, absorb the chemical with an inert material such as dry earth or sand.[2] The collected material should then be transferred to a closable, labeled container for proper disposal.[1][2]

2. Containerization and Labeling:

  • Use only original or compatible, properly labeled containers for waste storage.[2][3]

  • The container must be kept tightly closed and stored in a cool, well-ventilated area, preferably under Argon.[2]

  • Ensure waste containers are clearly labeled with the full chemical name and associated hazards.[3]

3. Professional Disposal Arrangement:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[3]

  • It is crucial to observe all federal, state, and local environmental regulations regarding the disposal of hazardous waste.

4. Contaminated Packaging:

  • Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

  • For combustible packaging materials, controlled incineration with flue gas scrubbing is a potential disposal option.[1]

No specific quantitative data for disposal, such as concentration limits, were available in the provided search results. Disposal procedures should be based on the hazardous nature of the chemical.

Disposal Workflow

start Start: Identify this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Stream ppe->segregate unused Unused Chemical segregate->unused contaminated Contaminated Materials (Gloves, Absorbents) segregate->contaminated containerize_unused Place in Labeled, Sealed, Compatible Container unused->containerize_unused containerize_contaminated Place in Labeled, Sealed, Compatible Container contaminated->containerize_contaminated storage Store in Designated Cool, Well-Ventilated Area containerize_unused->storage containerize_contaminated->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs disposal Arrange for Professional Disposal contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for N-methyl-1-(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for N-methyl-1-(pyridin-4-yl)methanamine, ensuring the well-being of laboratory personnel and adherence to the highest safety standards. The following procedures are designed to be a readily accessible resource for professionals engaged in research and development.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical splash goggles and a face shield.[1][2]Protects against splashes and vapors that can cause serious eye irritation and damage.[2]
Hand Protection Chemical-resistant gloves such as nitrile or neoprene. Avoid latex gloves.[1]Provides a barrier against skin contact, which can be toxic and cause irritation.[2][4]
Skin and Body Protection Chemical-resistant lab coat (flame-retardant recommended).[1][2]Protects against skin contact and potential flammability hazards associated with pyridine compounds.[2][4]
Respiratory Protection Work in a certified chemical fume hood or a well-ventilated area.[1][5]Pyridine and amine compounds can be volatile, and their fumes can cause respiratory irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is crucial to prevent exposure and accidents. The following workflow outlines the necessary steps from preparation to cleanup.

Experimental Protocol: Safe Handling

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[1]

    • Verify that an emergency eyewash station and safety shower are accessible.[6]

    • Don all required personal protective equipment as outlined in the table above.

    • Assemble all necessary apparatus and reagents to avoid interruptions.

  • Handling:

    • Conduct all manipulations of the chemical within the chemical fume hood to minimize inhalation exposure.[7]

    • Use compatible tools and equipment.

    • Keep containers tightly closed when not in use to prevent the escape of vapors.[1]

    • Avoid direct contact with the skin and eyes.[3]

    • Wash hands thoroughly after handling, even if gloves were worn.[4]

  • Cleanup:

    • Decontaminate all work surfaces and equipment after use.

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[8]

    • For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[8]

  • Unused Chemical: Dispose of the chemical through a licensed hazardous waste disposal company.[9] Do not pour down the drain.

  • Contaminated Materials: Items such as used gloves, absorbent pads, and disposable labware that have come into contact with the chemical should be collected in a separate, sealed, and clearly labeled hazardous waste container.[8]

  • Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to local regulations.[8]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_chem Dispense and Use Chemical in Fume Hood prep_materials->handle_chem Proceed to Handling handle_contain Keep Containers Closed handle_chem->handle_contain cleanup_decon Decontaminate Work Surfaces handle_contain->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.